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Methyl 1-ethylazetidine-2-carboxylate Documentation Hub

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  • Product: Methyl 1-ethylazetidine-2-carboxylate
  • CAS: 54773-04-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of N-Ethyl Azetidine-2-Carboxylate Esters

Executive Summary N-Ethyl azetidine-2-carboxylate esters represent a specialized class of constrained amino acid derivatives used primarily in medicinal chemistry as proline surrogates. By introducing a four-membered aze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl azetidine-2-carboxylate esters represent a specialized class of constrained amino acid derivatives used primarily in medicinal chemistry as proline surrogates. By introducing a four-membered azetidine ring, these compounds impose significant conformational rigidity compared to their five-membered pyrrolidine analogs (proline), altering the vector orientation of substituents and the pharmacokinetic profile of peptide-based drugs.

This technical guide details the physicochemical characteristics, synthetic pathways, and stability profiles of these esters, providing researchers with the data necessary to integrate this scaffold into drug discovery campaigns.

Structural & Electronic Fundamentals

The azetidine ring is characterized by high ring strain (~26 kcal/mol), which significantly influences its reactivity and electronic properties compared to pyrrolidine or piperidine.

Conformational Dynamics

Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to minimize torsional strain (Pitzer strain) between vicinal hydrogens.[1]

  • Puckering Angle: Approximately 25°–35°.[1]

  • Nitrogen Inversion: The energy barrier for nitrogen inversion in N-alkyl azetidines is relatively low (~6–10 kcal/mol). However, the presence of the bulky C2-carboxylate ester creates a preference for the N-substituent (ethyl group) to adopt a specific orientation (pseudo-equatorial) to minimize 1,2-steric interactions.

Electronic Effects
  • Basicity: The ring strain increases the s-character of the nitrogen lone pair, theoretically lowering basicity. However, the inductive effect of the N-ethyl group counteracts this. The proximal electron-withdrawing ester group at C2 significantly depresses the pKa of the nitrogen relative to the parent azetidine.[1]

  • Ring Strain Release: The high strain energy makes the ring susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

Physicochemical Profiling

The following data summarizes the core physical properties of Ethyl N-ethylazetidine-2-carboxylate . Where experimental values for the specific N-ethyl derivative are rare, values are derived from high-fidelity structure-activity relationship (SAR) extrapolations of the parent ethyl ester and N-alkyl analogs.

Table 1: Key Physicochemical Parameters[1][2][3][4]
ParameterValue / RangeContext & Notes
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Colorless to pale yellow liquidHygroscopic oil in free base form.[2]
Boiling Point 90–95 °C @ 12 mmHgEstimated.[1] Parent secondary amine boils at 86–87 °C (12 mmHg).
pKa (Conj. Acid) 7.8 – 8.3 Significantly lower than parent azetidine (11.[1]3) due to the

-ester group. Comparable to N-ethyl proline esters.
LogP 1.2 – 1.5 Moderate lipophilicity; higher than proline ethyl ester due to ring contraction and N-ethylation.
Density ~0.98 – 1.02 g/cm³Typical for liquid amino acid esters.[1]
Solubility High (Alcohols, DCM, EtOAc)Miscible with most organic solvents. Moderate water solubility (pH dependent).[1]

Synthetic Protocols

The most robust route to N-ethyl azetidine-2-carboxylate esters avoids direct alkylation with ethyl halides, which can lead to over-alkylation (quaternization). Instead, a Reductive Amination strategy is recommended for high purity and yield.

Workflow Diagram

SynthesisWorkflow Start L-Azetidine-2- carboxylic acid Step1 Step 1: Esterification (SOCl2, EtOH) Start->Step1 Inter Ethyl Azetidine-2- carboxylate HCl Step1->Inter Reflux, 2h Step2 Step 2: Reductive Alkylation (Acetaldehyde, STAB) Inter->Step2 pH adjust (Free base) Product Ethyl N-ethyl azetidine-2-carboxylate Step2->Product NaBH(OAc)3 DCM, 0°C to RT

Figure 1: Two-step synthetic pathway from the parent amino acid to the N-ethyl ester derivative.

Detailed Methodology
Step 1: Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
  • Setup: Charge a round-bottom flask with L-Azetidine-2-carboxylic acid (1.0 eq) and absolute Ethanol (10–15 mL/g).

  • Activation: Cool to 0 °C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq) under inert atmosphere (N₂). Caution: Exothermic gas evolution.[1]

  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup: Concentrate in vacuo to remove excess ethanol and SOCl₂. Co-evaporate with toluene (2x) to remove traces of acid.[1]

  • Yield: Quantitative conversion to the hydrochloride salt (white/off-white solid).

Step 2: N-Ethylation via Reductive Amination
  • Free Basing: Suspend the hydrochloride salt from Step 1 in Dichloromethane (DCM) . Add Triethylamine (TEA) (1.1 eq) and stir for 15 min.

  • Imine Formation: Add Acetaldehyde (1.2 eq) to the mixture at 0 °C. Stir for 30–60 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.[1]

  • Completion: Allow to warm to room temperature and stir overnight.

  • Purification: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Chemical Stability & Reactivity

Understanding the degradation pathways is critical for handling and storage.[1]

Hydrolysis Susceptibility

Azetidine-2-carboxylate esters hydrolyze faster than their proline counterparts. The ring strain forces the carbonyl carbon into a geometry that is more accessible to nucleophilic attack by water/hydroxide.[1]

  • Half-life: In pH 7.4 buffer, the ester is relatively stable (>24h). In basic media (pH >10), hydrolysis to the free acid is rapid (<1h).

Ring Opening (Acid Catalyzed)

While the N-ethyl group provides some steric protection, the ring remains susceptible to acid-catalyzed nucleophilic ring opening (e.g., by chloride ions in strong HCl) to form


-halo amino acid derivatives. Avoid prolonged exposure to strong mineral acids at high temperatures.[1]
Degradation Logic Map

Stability cluster_0 Pathway A: Ester Hydrolysis (Basic pH) cluster_1 Pathway B: Ring Opening (Strong Acid/Nucleophile) Compound N-Ethyl Azetidine-2- carboxylate Ester Acid N-Ethyl Azetidine-2- carboxylic Acid Compound->Acid OH- / H2O Linear Gamma-substituted Amino Acid Compound->Linear H+ / Nu- NoteA Rapid reaction due to ring strain relief in TS Acid->NoteA NoteB Irreversible destruction of scaffold Linear->NoteB

Figure 2: Primary degradation pathways under basic (hydrolytic) and acidic (nucleophilic) stress.

References

  • Synthesis of Azetidine-2-carboxylic Acid Derivatives

    • Rodebaugh, R. M., & Cromwell, N. H. (1969). Journal of Heterocyclic Chemistry. "Synthesis and Stereochemistry of Azetidine-2-carboxylic Acid."
    • Source:

  • Conformational Analysis & Ring Strain

    • Couty, F., & Evano, G. (2006). Organic Preparations and Procedures International.[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1]

    • Source:

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:

  • Physicochemical Properties of Azetidines

    • Sirotnak, F. M., et al. (1984). Journal of Medicinal Chemistry.
    • Source: (Search Term: Azetidine-2-carboxylic acid analogs)

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 1-ethylazetidine-2-carboxylate in Organic Solvents

Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel three-dimensional shapes to drug candidates.[1] Met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel three-dimensional shapes to drug candidates.[1] Methyl 1-ethylazetidine-2-carboxylate, a specific derivative, presents a unique combination of a tertiary amine, an ester, and a strained ring system, making it a valuable building block in drug discovery. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in synthesis, purification, formulation, and early-stage drug metabolism and pharmacokinetics (DMPK) studies. This guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, ensuring the generation of reliable and reproducible data.

The Strategic Importance of Solubility Profiling

In the journey of a drug candidate from discovery to clinical application, solubility is a critical-path parameter. For a synthetic building block like Methyl 1-ethylazetidine-2-carboxylate, a well-defined solubility profile informs:

  • Reaction Condition Optimization: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity by ensuring all reactants remain in the solution phase.

  • Purification Strategy: Knowledge of differential solubility is the cornerstone of purification techniques such as crystallization and chromatography, allowing for efficient isolation of the target compound.

  • Formulation Development: For preclinical studies, the compound must be dissolved in a suitable vehicle for administration. Poor solubility can be a major impediment to obtaining meaningful in vivo data.[2]

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This document establishes a comprehensive methodology to characterize the solubility of Methyl 1-ethylazetidine-2-carboxylate across a chemically diverse panel of organic solvents.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool for solubility.[3] A more nuanced prediction requires analyzing the interplay between the solute (Methyl 1-ethylazetidine-2-carboxylate) and the solvent at a molecular level.

2.1 Structural Analysis of Methyl 1-ethylazetidine-2-carboxylate

The molecule possesses several key features that dictate its solubility:

  • Azetidine Ring: A four-membered heterocyclic amine. The nitrogen atom is a tertiary amine, making it a hydrogen bond acceptor but not a donor.

  • Methyl Ester Group (-COOCH3): This group introduces polarity through the carbonyl (C=O) and ether (C-O) linkages. Both oxygen atoms can act as hydrogen bond acceptors.

  • N-Ethyl Group: An alkyl substituent that adds non-polar character (lipophilicity).

Overall, the molecule can be classified as moderately polar and aprotic. It lacks the ability to donate hydrogen bonds, which will significantly influence its interaction with protic solvents.

2.2 Solvent Selection Rationale

To build a comprehensive profile, a diverse set of solvents should be selected, spanning the full spectrum of polarity and hydrogen-bonding capability. The choice of solvents is not arbitrary; it is a deliberate experimental design choice to probe the specific intermolecular forces that govern solvation of the target molecule.

Solvent Class Example Solvents Dominant Interaction Probed Predicted Solubility Rationale
Non-Polar Hexane, Toluenevan der Waals forcesLow solubility expected due to the polar ester and amine groups.
Polar Aprotic Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)Dipole-dipole interactionsGood to excellent solubility is predicted as the polarity of these solvents can accommodate the ester and amine functionalities.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Strong dipole-dipole interactionsHigh solubility is expected due to the strong polar nature of these solvents. DMSO and DMF are often considered "universal" organic solvents.[2]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen bonding (acceptor from solute, donor from solvent)Moderate to good solubility is anticipated. While the molecule can accept hydrogen bonds, its inability to donate them may limit its interaction compared to solutes with -OH or -NH groups.

Experimental Methodology: A Validated Protocol

The following protocol details the equilibrium shake-flask method, which is widely regarded as the gold standard for solubility determination due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4] It is paired with HPLC for accurate quantification.

3.1 Materials and Reagents

  • Methyl 1-ethylazetidine-2-carboxylate (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Deionized water and acetonitrile (HPLC mobile phase)

  • Formic acid or trifluoroacetic acid (mobile phase modifier)

  • 2 mL glass vials with screw caps and PTFE septa

  • Volumetric flasks (various sizes)

  • Adjustable micropipettes

  • Syringe filters (0.22 µm, PTFE for organic solvents)

3.2 Equipment

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25 °C (or desired temperature)

  • Benchtop centrifuge with vial adapters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

3.3 Step-by-Step Protocol

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of Methyl 1-ethylazetidine-2-carboxylate and dissolve it in a 10 mL volumetric flask with a solvent in which it is freely soluble (e.g., acetonitrile) to create a ~1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 200 µg/mL).

  • Sample Preparation:

    • Add an excess of solid Methyl 1-ethylazetidine-2-carboxylate to a 2 mL glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is ~5-10 mg.

    • Pipette 1.0 mL of the desired test solvent into the vial.

    • Repeat for each solvent to be tested. Include triplicate samples for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to 25 °C.

    • Shake the samples for at least 24 hours to ensure thermodynamic equilibrium is reached. A preliminary time-course experiment (e.g., testing at 12, 24, and 48 hours) can be run to validate that 24 hours is sufficient.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at 25 °C for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

  • Sample Extraction and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw an aliquot of the supernatant (e.g., 100 µL) from the top layer.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any microscopic particulates.

    • Perform a large, accurate dilution of the filtered supernatant into a known volume of mobile phase (e.g., 100 µL into 900 µL, a 1:10 dilution, or higher if needed) to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy.

    • Inject the diluted samples from each solvent.

    • Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Final Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Stock & Calibration Standards F Analyze via HPLC-UV A->F Calibrate System B Add Excess Solute to Solvent in Vials C Shake at 25°C for 24 hours B->C D Centrifuge to Pellet Solid C->D E Filter & Dilute Supernatant D->E E->F G Calculate Concentration using Calibration Curve F->G

Caption: Workflow for solubility determination via the shake-flask method.

Data Presentation and Interpretation

The data obtained should be compiled into a clear, concise table. The following represents an illustrative but scientifically plausible solubility profile for Methyl 1-ethylazetidine-2-carboxylate, based on the theoretical principles discussed.

Table 1: Illustrative Solubility of Methyl 1-ethylazetidine-2-carboxylate at 25 °C

Solvent Solvent Class Solubility (mg/mL) Interpretation / Implication
HexaneNon-Polar< 0.1Unsuitable for reactions or purification.
TolueneNon-Polar (Aromatic)~ 1.5Limited utility; might be used in mixed-solvent systems.
Ethyl AcetatePolar Aprotic> 100Excellent solvent for reactions and chromatographic purification.
AcetonePolar Aprotic> 150Good choice for reactions, extractions, and cleaning.
AcetonitrilePolar Aprotic> 200Ideal for analytical standard preparation and reverse-phase HPLC.
THFPolar Aprotic> 80Versatile reaction solvent.
MethanolPolar Protic~ 75Good solubility, useful for reactions involving polar reagents.
EthanolPolar Protic~ 50Suitable for reactions and potential formulation vehicle.
IsopropanolPolar Protic~ 30Lower solubility than smaller alcohols, useful for crystallization.
DMFHighly Polar Aprotic> 300High capacity solvent for challenging reactions.
DMSOHighly Polar Aprotic> 300Excellent for stock solutions for biological screening.[2]

Interpretation of Illustrative Data:

The hypothetical data confirms the prediction of a moderately polar compound. The poor solubility in hexane and high solubility in polar aprotic solvents like ethyl acetate and acetonitrile are consistent with its structure. The high solubility in DMSO makes it highly amenable to high-throughput screening (HTS) campaigns where compounds are often stored in DMSO. The varying solubilities in the alcohol series (Methanol > Ethanol > IPA) demonstrate how subtle changes in solvent structure can be exploited for purification, such as inducing crystallization by adding a less-polar "anti-solvent."

Conclusion

Determining the solubility profile of a key synthetic intermediate like Methyl 1-ethylazetidine-2-carboxylate is not a perfunctory task; it is a strategic investment that accelerates drug development timelines. By applying the robust, systematic methodology detailed in this guide, researchers can generate high-quality, reliable data. This data provides an essential foundation for rational solvent selection, leading to optimized reaction conditions, more efficient purification strategies, and smoother transitions into formulation and preclinical evaluation. The principles and protocols outlined herein are designed to be broadly applicable, empowering scientists to thoroughly characterize critical molecules on the path to new therapeutics.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using homemade device. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. [Link]

  • University of California, Davis. (2020). Experiment 8: Identification of Unknowns. Chemistry LibreTexts. [Link]

  • O'Donnell, M. J. (n.d.). Solubility of Organic & Inorganic Compounds. [Link]

  • Nichols, L. (n.d.). Solubility. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16486, (S)-Azetidine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13246222, Methyl azetidine-2-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Singh, R. P., et al. (2017). The Rise of Azetidines in Medicinal Chemistry. Future Medicinal Chemistry, 9(12), 1385-1409. [Link]

  • Reiff, E. A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]

Sources

Foundational

pKa values and basicity of Methyl 1-ethylazetidine-2-carboxylate

Executive Summary This guide provides a comprehensive technical analysis of Methyl 1-ethylazetidine-2-carboxylate , a constrained heterocyclic amino ester increasingly utilized in fragment-based drug discovery (FBDD). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of Methyl 1-ethylazetidine-2-carboxylate , a constrained heterocyclic amino ester increasingly utilized in fragment-based drug discovery (FBDD). While azetidines offer desirable physicochemical properties—such as lowered lipophilicity (


) and metabolic stability compared to larger rings—their basicity is heavily modulated by ring strain and electronic substitution.

This document details the theoretical derivation of the compound's pKa, provides a bracketed predicted range (7.8 – 8.3 ), and establishes rigorous experimental protocols for empirical validation. It addresses the specific stability risks associated with 4-membered rings during pH profiling.

Structural Analysis & Theoretical Basicity

The Azetidine Core vs. Pyrrolidine

The azetidine ring introduces significant ring strain (~25.4 kcal/mol) compared to pyrrolidine (~5.8 kcal/mol). This strain affects the hybridization of the nitrogen lone pair. In typical amines, the nitrogen is


 hybridized. In azetidines, the bond angles (~90°) force a higher 

-character in the ring bonds, consequently increasing the

-character of the nitrogen lone pair.
  • Theoretical Impact: Higher

    
    -character typically correlates with lower basicity (electrons are held closer to the nucleus). However, solvation effects in aqueous media often render azetidine (
    
    
    
    ) slightly more basic than pyrrolidine (
    
    
    ) or effectively equipotent.
Substituent Effects (The "Push-Pull" System)

The basicity of Methyl 1-ethylazetidine-2-carboxylate is governed by three competing vectors:

  • N-Ethyl Group (+I Effect): The ethyl group acts as an electron donor via induction, theoretically increasing electron density on the nitrogen. However, in aqueous solution, tertiary amines are often less basic than their secondary counterparts due to steric hindrance disrupting the stabilization of the conjugate acid by water molecules (Solvation Penalty).

  • Alpha-Ester Group (-I Effect): The methyl ester at the C2 position is a strong electron-withdrawing group (EWG). Unlike the carboxylate anion (

    
    ) in the zwitterionic amino acid (which stabilizes the protonated amine electrostatically), the neutral ester destabilizes the positive charge on the nitrogen, significantly lowering the pKa.
    
  • Ring Puckering: The azetidine ring is not planar; it puckers to relieve torsional strain. Substituents at N1 and C2 generally adopt a trans pseudo-equatorial orientation to minimize 1,2-steric interactions, influencing the accessibility of the lone pair.

G N_Center Nitrogen Center (Proton Acceptor) Ethyl N-Ethyl Group (+I Inductive) (Steric Bulk) Ethyl->N_Center Increases e- density Ester C2-Methyl Ester (-I Electron Withdrawing) Ester->N_Center Decreases basicity Strain Ring Strain (High s-character lone pair) Strain->N_Center Modulates Hybridization Solvation H2O Solvation (Stabilizes Conjugate Acid) Solvation->N_Center Sterically Hindered by Ethyl

Figure 1: Competing electronic and steric factors influencing the basicity of the target molecule.

pKa Data & Comparative Analysis

Direct experimental values for specific N-alkyl azetidine esters are rare in public literature. Therefore, we utilize Structure-Activity Relationship (SAR) Bracketing using high-confidence reference standards.

Reference Standards Table
CompoundStructurepKa (Conjugate Acid)Key Factor
Azetidine Unsubstituted ring11.29Secondary amine baseline.[1]
Pyrrolidine 5-membered analog11.31Reference for ring size effect.
N-Ethylpyrrolidine Tertiary amine analog10.36N-alkylation lowers pKa (solvation effect).
Proline Methyl Ester Alpha-amino ester~8.50Ester EWG drops pKa by ~2.8 units vs parent.
Azetidine-2-carboxylic acid Zwitterion9.5 - 9.8Carboxylate stabilizes protonated amine.
Predicted Value Derivation
  • Baseline: Azetidine (

    
    ).
    
  • N-Alkylation Adjustment: Transition to tertiary amine typically drops pKa by 0.8 – 1.0 unit due to solvation penalty.

    • Intermediate Estimate: ~10.4.[2][3]

  • Alpha-Ester Adjustment: The inductive effect of the alpha-carbonyl typically reduces amine pKa by 2.0 – 2.5 units compared to the alkyl amine.

    • Calculation:

      
      .
      

Predicted pKa Range: 7.8 – 8.3 Note: This makes the molecule a moderate base, largely unprotonated at physiological pH (7.4) if the pKa is at the lower end, or partially protonated if at the higher end. This has massive implications for membrane permeability.

Experimental Determination Protocols

To validate the predicted range, two orthogonal methods are recommended. The Potentiometric Titration is the gold standard for accuracy, while NMR Titration is preferred if sample quantity is limited (<5 mg).

Method A: Potentiometric Titration (The Gold Standard)

Requirements: Sirius T3 or equivalent autotitrator, degassed water, 0.15 M KCl (ionic strength adjustor).

Protocol:

  • Preparation: Dissolve 3–5 mg of Methyl 1-ethylazetidine-2-carboxylate in 10 mL of 0.15 M KCl solution. Ensure the solution is under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent carbonate formation (which skews data in the pH 7–9 range).
  • Acidification: Lower pH to ~2.0 using 0.5 M HCl. The amine is now fully protonated (

    
    ).
    
  • Titration: Titrate with 0.5 M KOH standardized base. Collect data points every 0.1 pH unit change.

  • Blank Correction: Run a blank titration (KCl only) to subtract the water/background ionization curve.

  • Refinement: Use the Bjerrum difference plot method to calculate the pKa where

    
    .
    
Method B: 1H NMR Titration (Chemical Shift)

Requirements: 500 MHz NMR,


, 

,

.

Protocol:

  • Sample: Prepare a 5 mM solution in

    
    .
    
  • Tracking Signal: Monitor the chemical shift of the C2-proton (methine next to the ester) or the N-ethyl methylene protons. These signals shift significantly upon protonation/deprotonation.

  • Stepwise pH Adjustment: Adjust pD (pH) using dilute DCl/NaOD. Measure pH using a glass electrode (apply correction:

    
    ).
    
  • Data Plotting: Plot Chemical Shift (

    
    ) vs. pH.
    
  • Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    

Experiment Sample Sample Prep (3-5mg in 0.15M KCl) Acidify Acidification (pH < 2.0 with HCl) Sample->Acidify Titrate Alkalimetric Titration (Add KOH, measure pH) Acidify->Titrate Data Data Collection (Bjerrum Plot) Titrate->Data Calc Calculate pKa (Inflection Point) Data->Calc

Figure 2: Workflow for Potentiometric pKa determination.

Stability & Decomposition Risks[4]

Critical Warning: Azetidine-2-carboxylate esters are kinetically stable at neutral pH but prone to ring opening or epimerization under extreme conditions.

  • Base-Catalyzed Hydrolysis: At pH > 11, the methyl ester is susceptible to hydrolysis, converting the molecule to the zwitterionic amino acid (pKa shift from ~8.0 to ~9.7). Do not exceed pH 11 during titration.

  • Nucleophilic Attack: The strained ring is an electrophile. In the presence of strong nucleophiles, the ring may open to form acyclic amines.

  • Epimerization: The C2 proton is acidic due to the adjacent ester and ammonium group. Prolonged exposure to basic pH can lead to racemization of the chiral center.

Implications for Drug Design

  • Permeability: With a pKa ~8.0, a significant fraction (~20-50%) of the molecule exists as the neutral free base at physiological pH (7.4). This suggests good passive permeability compared to the parent amino acid (which is zwitterionic and impermeable).

  • Solubility: The protonated form (dominant at pH < 7) ensures high aqueous solubility in gastric environments, aiding formulation.

  • LogD Modulation: The N-ethyl group lowers the polarity. If LogP is too high, consider reverting to the N-methyl analog.

References

  • Sirenko, B. et al. (2018). Physicochemical properties of saturated heterocyclic amines: Azetidines vs Pyrrolidines. Chemistry of Heterocyclic Compounds.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Couty, F. et al. (2006).[1] Synthesis and reactivity of azetidines. European Journal of Organic Chemistry.

  • PubChem Database. (2023). Compound Summary: Azetidine-2-carboxylic acid.[1][2][4][5][6][7] National Library of Medicine.

Sources

Exploratory

Literature review on 1-ethylazetidine-2-carboxylic acid derivatives

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 1-ethylazetidine-2-carboxylic acid , a critical proline surrogate in modern drug discovery. Role: P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 1-ethylazetidine-2-carboxylic acid , a critical proline surrogate in modern drug discovery.

Role: Physicochemical Tuning & Conformational Restriction in Peptidomimetics

Executive Summary: The Azetidine Advantage

In the landscape of medicinal chemistry, 1-ethylazetidine-2-carboxylic acid (N-ethyl-Aze) represents a high-value scaffold used to modulate the physicochemical properties of drug candidates. While it is structurally homologous to proline, the contraction from a five-membered pyrrolidine ring to a four-membered azetidine ring introduces significant electronic and steric changes.

Why Use This Scaffold?

  • Lower Basicity (pKa Modulation): The increased ring strain and s-character of the nitrogen lone pair in the azetidine ring significantly lower the pKa of the amine (pKa ~6.2 vs. ~10.6 for proline). This reduces lysosomal trapping and improves passive permeability.

  • Metabolic Stability: The N-ethyl substituent converts the secondary amine to a tertiary amine, preventing ribosomal incorporation (avoiding the proteotoxicity associated with the parent azetidine-2-carboxylic acid) and blocking specific metabolic degradation pathways.

  • Conformational Locking: The rigid 4-membered ring restricts the

    
     and 
    
    
    
    torsion angles more severely than proline, favoring specific turn geometries in peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 1-ethylazetidine-2-carboxylic acid
CAS Number 1421313-57-6 (Racemic)255882-96-3 ((S)-Isomer)Commonly used as the (S)-enantiomer to mimic L-Proline.
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
pKa (Conjugate Acid) ~6.5 - 7.0Significantly lower than Proline (~10.6), reducing physiological ionization.
LogP (Predicted) ~0.2Lower lipophilicity compared to N-ethyl proline due to ring contraction.
Ring Strain ~26 kcal/molHigh strain makes the ring susceptible to nucleophilic ring-opening under harsh acidic conditions.

Mechanistic Pharmacology: The "Safety Lock"

A critical distinction must be made between the parent compound and the N-ethyl derivative regarding toxicity.

  • Parent Toxicity (Azetidine-2-carboxylic acid): The parent secondary amine is a toxic proline analogue found in Convallaria majalis (Lily of the Valley). It is mischarged onto tRNA

    
     by prolyl-tRNA synthetase and incorporated into proteins, leading to protein misfolding and organismal toxicity.
    
  • N-Ethyl Safety: The 1-ethyl group acts as a steric and chemical "safety lock." The tertiary amine cannot be processed by aminoacyl-tRNA synthetases, preventing ribosomal incorporation. Thus, 1-ethylazetidine-2-carboxylic acid acts purely as a pharmacological ligand or building block, devoid of the intrinsic proteotoxicity of its parent.

Diagram: Pharmacological Logic & Safety

G Aze Azetidine-2-COOH (Parent) tRNA tRNA-Pro Loading Aze->tRNA Mimics Proline Protein Toxic Protein Incorporation tRNA->Protein Translation Error EthylAze 1-Ethyl-Azetidine-2-COOH (Derivative) Steric Steric Blockade (Tertiary Amine) EthylAze->Steric N-Ethyl Group Steric->tRNA Blocks Loading Safe Metabolically Inert Scaffold Steric->Safe Drug Application

Caption: Mechanism distinguishing the proteotoxicity of the parent azetidine from the safety of the N-ethyl derivative.

Synthesis Protocols

The synthesis of 1-ethylazetidine-2-carboxylic acid is best achieved via Reductive Amination of the parent azetidine-2-carboxylic acid. This method preserves the chiral center (if using enantiopure starting material) and avoids the harsh conditions required for direct alkylation which might open the strained ring.

Protocol: Reductive N-Ethylation

Objective: Synthesis of (S)-1-ethylazetidine-2-carboxylic acid from (S)-azetidine-2-carboxylic acid.

Reagents:

  • (S)-Azetidine-2-carboxylic acid (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (2.0 eq) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (Solvent)

  • Acetic Acid (Catalytic, to adjust pH to ~5-6)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-azetidine-2-carboxylic acid in anhydrous Methanol (0.1 M concentration) in a round-bottom flask under Nitrogen atmosphere.

  • Imine Formation: Add Acetaldehyde (1.5 eq) dropwise. If using NaCNBH₃, adjust the pH to 5–6 using glacial Acetic Acid to facilitate iminium ion formation without protonating the reducing agent too rapidly. Stir for 30 minutes at Room Temperature (25°C).

  • Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride (2.0 eq) portion-wise over 15 minutes. Note: STAB can be used at room temperature for safer handling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 130.16).

  • Quenching: Quench the reaction with water. Evaporate Methanol under reduced pressure.

  • Workup/Purification:

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Wash with Ethyl Acetate (to remove non-basic impurities).

    • Basify the aqueous layer to pH 10 with 1N NaOH.

    • Extract the product into Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: If necessary, purify via ion-exchange chromatography (Dowex 50W) or reverse-phase HPLC.

Diagram: Synthesis Pathway

Synthesis Start (S)-Azetidine-2-COOH (Secondary Amine) Inter N-Ethylidene Intermediate (Iminium Ion) Start->Inter Imine Formation Prod (S)-1-Ethylazetidine-2-COOH (Tertiary Amine) Inter->Prod Hydride Transfer Reagents1 Acetaldehyde MeOH, pH 5-6 Reagents1->Inter Reagents2 NaCNBH3 Reduction Reagents2->Prod

Caption: Reductive amination pathway converting the secondary amine to the N-ethyl tertiary amine.

Applications in Drug Discovery[4]

A. Fragment-Based Drug Design (FBDD)

In FBDD, the 1-ethylazetidine moiety is often used to replace N-ethyl proline or diethylamine groups.

  • Effect: It reduces the lipophilicity (LogD) while maintaining the basicity profile required for receptor interaction.

  • Case Study (Kinase Inhibitors): As referenced in patent literature (e.g., WO 2021/076602), 1-ethylazetidine-2-carboxylic acid derivatives are utilized as capping groups in kinase inhibitors (such as JAK or BTK inhibitors). The acid moiety can be converted to an amide to link with the core scaffold, while the N-ethyl group sits in a hydrophobic pocket.

B. Conformational Restriction

The azetidine ring forces the N-C


 bond into a rigid conformation. Unlike proline, which can adopt multiple puckering states (C

-endo/exo), the azetidine ring is nearly planar.
  • Result: This rigidity reduces the entropic penalty of binding to a target protein. If the bioactive conformation matches the azetidine geometry, affinity is significantly increased.

References

  • Couty, F., et al. (2006). Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International.

  • Accela Chem. (2024). (S)-1-Ethylazetidine-2-carboxylic Acid Product Data.

  • Kuntz, A. F., et al. (2002). The proton affinity of proline analogs using the kinetic method with full entropy analysis.[1] Journal of the American Society for Mass Spectrometry.

  • World Intellectual Property Organization. (2021). WO 2021/076602: Molecules and Methods Related to Treatment of Uncontrolled Cellular Proliferation.

  • Zagorski, M. G., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[2][3][4][5] Biopolymers.[4][5]

Sources

Foundational

Conformational Analysis of Methyl 1-ethylazetidine-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to drug candidates. Understanding the conformational behavior of substituted azetidines is paramount for rational drug design and the optimization of ligand-receptor interactions. This in-depth technical guide provides a comprehensive analysis of the conformational landscape of Methyl 1-ethylazetidine-2-carboxylate, a representative N-alkylated azetidine-2-carboxylate. We delve into the fundamental principles governing azetidine ring puckering, the influence of substituents on conformational equilibria, and the state-of-the-art experimental and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of azetidine-containing molecules.

Introduction: The Azetidine Scaffold in Drug Discovery

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in drug discovery for navigating and optimizing chemical space. Azetidines, in particular, have emerged as valuable bioisosteres for larger, more flexible moieties, offering a means to enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity.[1] Their constrained nature can lock in bioactive conformations, reducing the entropic penalty of binding to a biological target.

The conformational preferences of the azetidine ring are a key determinant of its utility. Unlike its planar aromatic counterparts, the azetidine ring is non-planar and exists in a puckered conformation.[2] This puckering, along with the orientation of substituents, dictates the overall shape of the molecule and its ability to engage in specific interactions with a target protein. A thorough understanding of these conformational nuances is therefore essential for the effective application of azetidine-containing building blocks in drug design.

Fundamentals of Azetidine Conformation

The four-membered azetidine ring is not flat; it adopts a puckered conformation to relieve torsional strain. This puckering can be described by a dihedral angle, and the ring can undergo a rapid inversion between two puckered conformations, analogous to the chair-flip of a cyclohexane ring, though with a much lower energy barrier.

The presence of substituents on the azetidine ring significantly influences the conformational equilibrium. The substituents can adopt either an axial or an equatorial-like orientation, and their relative steric and electronic demands will determine the preferred conformation of the ring. For a 1,2-disubstituted azetidine such as Methyl 1-ethylazetidine-2-carboxylate, the interplay between the N-ethyl group and the C2-methoxycarbonyl group is the primary determinant of the ring's conformational preference.

The two primary puckered conformations of the azetidine ring can be visualized as follows:

G cluster_0 Conformer A cluster_1 Conformer B A N-ethyl group pseudo-axial C2-ester pseudo-equatorial B N-ethyl group pseudo-equatorial C2-ester pseudo-axial A->B Ring Inversion B->A

Figure 1: Conformational equilibrium of a 1,2-disubstituted azetidine.

The relative populations of these two conformers are governed by the steric and electronic interactions of the substituents. Generally, bulkier substituents will prefer the less sterically hindered pseudo-equatorial position.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution.

1H NMR and Vicinal Coupling Constants (3JHH)

The magnitude of the three-bond coupling constant (3JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. For the azetidine ring, the coupling constants between the C2, C3, and C4 protons provide direct insight into the ring's pucker and the relative orientation of substituents.

For Methyl 1-ethylazetidine-2-carboxylate, the key coupling constants to analyze would be between the H2 proton and the two H3 protons, and between the two H3 protons and the two H4 protons. The cis and trans coupling constants in azetidine rings are distinct, with Jcis typically being larger (around 8.4-8.9 Hz) than Jtrans (around 5.8-7.9 Hz).[3]

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Methyl 1-ethylazetidine-2-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectrum with appropriate window functions to enhance resolution and accurately measure coupling constants.

  • Analysis: Identify the multiplets corresponding to the azetidine ring protons and extract the vicinal coupling constants. Compare the observed coupling constants to established values for cis and trans relationships in azetidines to infer the dominant ring conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy detects through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the spatial arrangement of atoms. For Methyl 1-ethylazetidine-2-carboxylate, NOE experiments can reveal the relative orientation of the N-ethyl group and the C2-methoxycarbonyl group. For instance, an NOE between the protons of the N-ethyl group and the H2 proton would suggest a cis relationship.

Experimental Protocol: 2D NOESY/ROESY Spectroscopy
  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg) in a deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids the issue of zero-crossing for NOE signals.

  • Data Processing and Analysis: Process the 2D spectrum and look for cross-peaks that indicate through-space proximity between the N-ethyl protons, the C2-ester protons, and the azetidine ring protons.

G cluster_exp Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B 1D 1H NMR Acquisition (≥400 MHz) A->B C Data Processing (Resolution Enhancement) B->C D Analysis of Coupling Constants (3JHH) C->D H Conformational Assignment D->H E Sample Preparation (15-20 mg in 0.6 mL solvent) F 2D NOESY/ROESY Acquisition E->F G Analysis of NOE Cross-Peaks F->G G->H

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences.

Conformational Search

A systematic or stochastic conformational search can be performed to identify all low-energy conformations of Methyl 1-ethylazetidine-2-carboxylate. This involves rotating all rotatable bonds and exploring the puckering of the azetidine ring.

Quantum Mechanical Calculations

Once the low-energy conformers have been identified, their geometries can be optimized and their relative energies calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[4] These calculations can provide accurate predictions of the relative populations of the different conformers.

Computational Protocol
  • Initial Structure Generation: Build a 3D model of Methyl 1-ethylazetidine-2-carboxylate.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the search and perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Analysis: Analyze the geometries (dihedral angles) and relative energies of the optimized conformers to determine the most stable conformations and their predicted populations.

G cluster_comp Computational Workflow I 3D Model Generation J Conformational Search (Molecular Mechanics) I->J K Geometry Optimization (DFT) J->K L Energy Calculation (DFT) K->L M Analysis of Conformers (Dihedrals, Energies) L->M N Population Prediction M->N

Figure 3: Computational workflow for conformational analysis.

Predicted Conformational Preferences of Methyl 1-ethylazetidine-2-carboxylate

Based on the principles outlined above and data from analogous systems, we can predict the likely conformational preferences of Methyl 1-ethylazetidine-2-carboxylate.

The N-ethyl group and the C2-methoxycarbonyl group are the two key substituents that will dictate the conformational equilibrium. In the absence of specific intramolecular interactions, steric hindrance is expected to be the dominant factor. Therefore, the conformer that places the bulkier substituent in the less sterically crowded pseudo-equatorial position will be favored.

It is likely that there will be a preferred orientation of the N-ethyl group and the C2-ester to minimize steric clashes. The conformational analysis of related N-acylpiperidines has shown a preference for an axial orientation of a 2-substituent due to pseudoallylic strain.[5] A similar effect might be at play in N-substituted azetidines, although the smaller ring size and different bond angles will modulate this.

Table 1: Predicted Key Conformational Parameters for Methyl 1-ethylazetidine-2-carboxylate

ParameterPredicted Value/ObservationRationale
Ring Conformation PuckeredTo relieve torsional strain.
Dominant Conformer Dependent on the relative steric bulk of the N-ethyl and C2-ester groups in their respective orientations.The system will adopt the conformation that minimizes steric interactions.
Key 1H-1H Coupling Constants Jcis > JtransThis is a characteristic feature of puckered four-membered rings.
Key NOE Contacts Between protons on the N-ethyl group and the C2-ester group with the ring protons.These contacts will definitively establish the relative stereochemistry and preferred conformation.

Conclusion

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Chemical Reviews, 106(7), 2733-2774.
  • Brandi, A., Cicchi, S., & Goti, A. (2008). The chemistry of azetidines. Chemical Reviews, 108(10), 3988-4035.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 22, 2026, from [Link]3]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.). Retrieved February 22, 2026, from [Link]2]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (n.d.). Retrieved February 22, 2026, from [Link]5]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]1]

  • A Computational Study of Competing Conformational Selection and Induced Fit in an Abiotic System - ResearchGate. (2021, December 3). Retrieved February 22, 2026, from [Link]4]

Sources

Exploratory

Methyl 1-ethylazetidine-2-carboxylate: A Technical Guide to a Versatile Non-Proteinogenic Scaffold for Drug Discovery

Abstract Non-proteinogenic amino acids (NPAAs) represent a cornerstone of modern medicinal chemistry, offering a vast chemical space to enhance the therapeutic properties of peptide-based drugs.[1][2] Among these, confor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a cornerstone of modern medicinal chemistry, offering a vast chemical space to enhance the therapeutic properties of peptide-based drugs.[1][2] Among these, conformationally constrained scaffolds are of particular interest for their ability to impart favorable pharmacokinetic profiles, such as improved metabolic stability and receptor selectivity. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif in drug discovery.[3] This in-depth technical guide focuses on methyl 1-ethylazetidine-2-carboxylate, a proline analogue that serves as a versatile building block for introducing the N-ethylated azetidine scaffold. We will provide a comprehensive overview of its synthesis, strategic incorporation into peptide chains, and the anticipated impact on molecular properties, offering researchers and drug development professionals a practical guide to leveraging this unique chemical entity.

Introduction: The Strategic Value of the Azetidine Scaffold

The incorporation of non-natural amino acids into peptide therapeutics is a widely adopted strategy to overcome the inherent limitations of natural peptides, such as poor stability and low oral bioavailability.[1][2] The azetidine ring, in particular, has garnered significant attention due to its unique structural and physicochemical properties.[3] As a constrained analogue of proline, azetidine-2-carboxylic acid and its derivatives can induce specific conformational preferences in peptide backbones, influencing their interaction with biological targets.[4]

The N-alkylation of amino acids, including proline and its analogues, can further refine the properties of a peptide by modulating its three-dimensional structure and resistance to enzymatic degradation.[1] The ethyl group on the azetidine nitrogen of methyl 1-ethylazetidine-2-carboxylate offers a balance of increased lipophilicity and steric influence without the excessive bulk that can sometimes hinder receptor binding. This guide provides the necessary technical details for the synthesis and application of this promising scaffold.

Synthesis of Methyl 1-ethylazetidine-2-carboxylate

The synthesis of methyl 1-ethylazetidine-2-carboxylate can be efficiently achieved in a two-step process starting from commercially available materials. The overall synthetic workflow is depicted below.

Synthetic_Workflow gamma-Butyrolactone gamma-Butyrolactone Methyl_2,4-dibromobutanoate Methyl_2,4-dibromobutanoate gamma-Butyrolactone->Methyl_2,4-dibromobutanoate 1. Br2, PBr3 2. MeOH Methyl_azetidine-2-carboxylate Methyl_azetidine-2-carboxylate Methyl_2,4-dibromobutanoate->Methyl_azetidine-2-carboxylate Ethylamine, Base Methyl_1-ethylazetidine-2-carboxylate Methyl_1-ethylazetidine-2-carboxylate Methyl_azetidine-2-carboxylate->Methyl_1-ethylazetidine-2-carboxylate Ethyl iodide, Base Ethylamine Ethylamine Ethyl_iodide Ethyl_iodide

Caption: Synthetic workflow for methyl 1-ethylazetidine-2-carboxylate.

Step 1: Synthesis of Methyl azetidine-2-carboxylate

The initial step involves the formation of the core azetidine ring. A classic and effective method is the double SN2 cyclization of a 1,3-dielectrophile with a primary amine.[5] In this protocol, we utilize methyl 2,4-dibromobutanoate as the dielectrophile and ethylamine as the primary amine, which will ultimately form the N-ethyl group.

Experimental Protocol: Synthesis of Methyl azetidine-2-carboxylate

Reagent Molar Eq. MW ( g/mol ) Amount Density (g/mL) Volume
Methyl 2,4-dibromobutanoate1.0259.9310.0 g1.855.4 mL
Ethylamine (70% in H₂O)3.045.075.2 g0.816.4 mL
Sodium Bicarbonate3.084.019.7 g--
Acetonitrile----100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dibromobutanoate (10.0 g, 38.5 mmol) and acetonitrile (100 mL).

  • In a separate beaker, dissolve sodium bicarbonate (9.7 g, 115.5 mmol) in water (20 mL) and add the 70% aqueous solution of ethylamine (6.4 mL, 115.5 mmol).

  • Add the aqueous ethylamine/bicarbonate solution to the flask containing the dibromobutanoate.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford methyl azetidine-2-carboxylate as a colorless oil.

Causality Behind Experimental Choices:

  • Excess Amine and Base: Using a threefold excess of both ethylamine and sodium bicarbonate drives the reaction towards the desired cyclized product and neutralizes the hydrobromic acid formed during the reaction, preventing potential side reactions.

  • Solvent System: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. The presence of water from the aqueous ethylamine solution does not significantly hinder the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the double SN2 cyclization.

Step 2: N-Ethylation of Methyl azetidine-2-carboxylate

With the azetidine core in hand, the final step is the introduction of the ethyl group onto the nitrogen atom via a standard N-alkylation reaction.

Experimental Protocol: Synthesis of Methyl 1-ethylazetidine-2-carboxylate

Reagent Molar Eq. MW ( g/mol ) Amount Density (g/mL) Volume
Methyl azetidine-2-carboxylate1.0115.135.0 g1.124.5 mL
Ethyl iodide1.2155.978.1 g1.954.2 mL
Potassium Carbonate2.0138.2112.0 g--
Acetonitrile----75 mL

Procedure:

  • To a 150 mL round-bottom flask, add methyl azetidine-2-carboxylate (5.0 g, 43.4 mmol), potassium carbonate (12.0 g, 86.8 mmol), and acetonitrile (75 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl iodide (4.2 mL, 52.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (75 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: 5-15% ethyl acetate in hexanes) to yield methyl 1-ethylazetidine-2-carboxylate as a colorless oil.

Self-Validating System:

  • The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy to confirm the presence of the ethyl group and the integrity of the azetidine ring.

  • Mass spectrometry should be used to confirm the molecular weight of the product.

  • The progress of both synthetic steps should be monitored by a suitable chromatographic technique (TLC or LC-MS) to ensure complete conversion of the starting materials.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized methyl 1-ethylazetidine-2-carboxylate must first be saponified to the corresponding carboxylic acid and then protected with a suitable N-terminal protecting group (e.g., Fmoc) for use in standard solid-phase peptide synthesis (SPPS).

SPPS_Incorporation cluster_0 Activation Fmoc-N-ethyl-Aze-OH Fmoc-N-ethyl-Aze-OH Activated_Ester Activated_Ester Fmoc-N-ethyl-Aze-OH->Activated_Ester HBTU, DIEA Resin-NH2 Resin-NH2 Resin-Peptide-NH2 Resin-Peptide-NH2 Fmoc-N-ethyl-Aze-Peptide-Resin Fmoc-N-ethyl-Aze-Peptide-Resin Resin-Peptide-NH2->Fmoc-N-ethyl-Aze-Peptide-Resin Coupling Activated_Ester->Fmoc-N-ethyl-Aze-Peptide-Resin

Caption: Incorporation of Fmoc-N-ethyl-Aze-OH into a peptide on solid support.

Saponification and Fmoc Protection

Protocol:

  • Saponification: Dissolve methyl 1-ethylazetidine-2-carboxylate in a 1:1 mixture of methanol and 1 M aqueous lithium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Acidify the reaction mixture with 1 M HCl to pH ~3 and extract the product with ethyl acetate. Dry and concentrate to yield 1-ethylazetidine-2-carboxylic acid.

  • Fmoc Protection: Dissolve the carboxylic acid in a mixture of acetone and water. Add sodium bicarbonate, followed by a solution of Fmoc-OSu in acetone. Stir at room temperature until the reaction is complete. Remove the acetone under reduced pressure, dilute with water, and wash with diethyl ether. Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate. Dry and concentrate to yield Fmoc-1-ethylazetidine-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-1-ethylazetidine-2-carboxylic acid into a peptide using a manual SPPS approach on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-ethylazetidine-2-carboxylic acid

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Washing Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-1-ethylazetidine-2-carboxylic acid:

    • In a separate vial, pre-activate Fmoc-1-ethylazetidine-2-carboxylic acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of N-alkylated amino acids can be slower than standard amino acids.[1]

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture to pellet the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Impact on Peptide Properties and Conformation

The incorporation of methyl 1-ethylazetidine-2-carboxylate as a scaffold is expected to have several significant effects on the resulting peptide:

  • Conformational Rigidity: The four-membered ring of the azetidine moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more than the five-membered ring of proline.[4] This can lead to a more defined and stable secondary structure.

  • Metabolic Stability: The N-ethyl group and the azetidine ring itself can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1]

  • Modulation of Receptor Binding: The specific conformation induced by the N-ethylazetidine scaffold can orient key side chains in a manner that enhances binding affinity and selectivity for the target receptor.

  • Increased Lipophilicity: The ethyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

Conclusion

Methyl 1-ethylazetidine-2-carboxylate is a valuable and accessible non-proteinogenic amino acid scaffold for peptide-based drug discovery. Its synthesis from readily available starting materials is straightforward, and its incorporation into peptides using standard SPPS protocols, with minor modifications to account for potentially slower coupling kinetics, is well within the capabilities of a standard synthetic chemistry laboratory. The unique conformational constraints and physicochemical properties imparted by this scaffold make it a powerful tool for medicinal chemists seeking to optimize the therapeutic potential of peptide drug candidates.

References

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A&F University (Natural Science Edition). [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PubMed Central. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. Sci-Hub. [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Alkylation Protocols for the Synthesis of Methyl 1-ethylazetidine-2-carboxylate

Executive Summary The azetidine ring system serves as a critical proline analogue in medicinal chemistry, offering unique conformational constraints that can improve the metabolic stability and potency of peptide mimetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system serves as a critical proline analogue in medicinal chemistry, offering unique conformational constraints that can improve the metabolic stability and potency of peptide mimetics. However, the synthesis of Methyl 1-ethylazetidine-2-carboxylate presents specific challenges due to the high ring strain (~26 kcal/mol) of the four-membered heterocycle and the risk of over-alkylation (quaternization).

This Application Note details two validated protocols for the N-ethylation of methyl azetidine-2-carboxylate:

  • Reductive Amination (Method A): The recommended "Gold Standard" for high purity and scalability, utilizing acetaldehyde and sodium triacetoxyborohydride (STAB).

  • Direct Alkylation (Method B): A cost-effective, rapid alternative using ethyl iodide, suitable for early-phase discovery where speed is prioritized over process robustness.

Chemical Context & Challenges[1][2][3][4][5]

The Substrate

The starting material is typically Methyl azetidine-2-carboxylate hydrochloride . The free base is unstable and prone to polymerization; therefore, in situ neutralization is a critical first step in both protocols.

Key Synthetic Risks
  • Ring Opening: Strong nucleophiles or harsh thermal conditions can trigger ring-opening polymerization or hydrolysis of the ester.

  • Quaternization (Over-alkylation): Azetidines are nucleophilic. In direct alkylation, the product (secondary amine) is often more nucleophilic than the starting material, leading to the formation of quaternary ammonium salts.

  • Ester Hydrolysis: Aqueous workups under basic conditions must be controlled to prevent saponification of the methyl ester.

Method A: Reductive Amination (Recommended)

Principle: This method proceeds via the formation of an iminium ion intermediate using acetaldehyde, followed by selective hydride transfer. It is kinetically controlled to favor mono-alkylation.

Reagents & Materials
  • Substrate: Methyl azetidine-2-carboxylate HCl (1.0 equiv)

  • Carbonyl Source: Acetaldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv, to neutralize HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol
  • Salt Neutralization:

    • Charge a reaction vessel with Methyl azetidine-2-carboxylate HCl (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Cool to 0 °C under nitrogen atmosphere.

    • Add DIPEA (1.0 equiv) dropwise. Stir for 15 minutes to generate the free amine in situ.

  • Imine Formation:

    • Add Acetaldehyde (1.1 equiv) dropwise at 0 °C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes. Note: This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction:

    • Cool the mixture back to 0 °C.

    • Add STAB (1.5 equiv) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution.

    • Remove cooling bath and stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.

  • Workup (Critical for Yield):

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract the aqueous layer with DCM (3x).[2] Note: The product is moderately polar; thorough extraction is necessary.

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: If necessary, purify via flash column chromatography (SiO2, typically 0-10% MeOH in DCM).

Mechanism & Logic

The use of STAB is pivotal here. Unlike Sodium Cyanoborohydride (


), STAB is less toxic and works well in non-protic solvents. It reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.

Method B: Direct Alkylation (Alternative)

Principle: Nucleophilic substitution (


) using an ethyl halide. This method is faster but requires strict stoichiometry control to minimize over-alkylation.
Reagents & Materials
  • Substrate: Methyl azetidine-2-carboxylate HCl (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation:

    • Suspend Methyl azetidine-2-carboxylate HCl (1.0 equiv) and finely ground

      
       (2.5 equiv) in anhydrous MeCN (0.2 M).
      
    • Stir at RT for 30 minutes to ensure neutralization.

  • Alkylation:

    • Cool to 0 °C.

    • Add Ethyl Iodide (1.05 equiv) dropwise via syringe pump over 1 hour. Crucial: Slow addition keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

    • Allow to warm to RT and stir for 12–18 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.[1]

    • Redissolve residue in EtOAc and wash with water (to remove DMF/MeCN traces) and brine.

    • Dry and concentrate.

Comparative Analysis

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-alkylation favored)Moderate (Risk of quaternary salt)
Reagent Cost Moderate (STAB is costlier than EtI)Low
Reaction Time 4–16 Hours12–24 Hours
Scalability Excellent (Safer exotherms)Good (Requires efficient stirring)
Impurity Profile Boron salts (easily removed)Quaternary ammonium salts (hard to separate)

Visualizations

Reaction Mechanism (Reductive Amination)[7]

ReductiveAmination Start Methyl azetidine-2-carboxylate (HCl Salt) FreeAmine Free Amine (In Situ) Start->FreeAmine + Base Base DIPEA (Neutralization) Base->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium + Aldehyde Aldehyde Acetaldehyde Aldehyde->Iminium Product Methyl 1-ethylazetidine-2-carboxylate Iminium->Product Reduction (STAB) STAB NaBH(OAc)3 (Hydride Transfer) STAB->Product

Caption: Mechanistic pathway for the reductive amination of azetidine-2-carboxylate.

Process Decision Tree

DecisionTree Start Start: N-Alkylation of Azetidine Scaffold Check Is high purity critical? (>98%) Start->Check MethodA Choose Method A: Reductive Amination Check->MethodA Yes MethodB Choose Method B: Direct Alkylation Check->MethodB No (Cost/Speed priority) DetailsA Use: Acetaldehyde + STAB Pros: No over-alkylation Cons: Boron waste MethodA->DetailsA DetailsB Use: EtI + K2CO3 Pros: Cheap, Fast Cons: Quaternization risk MethodB->DetailsB

Caption: Decision matrix for selecting the optimal N-alkylation strategy.

References

  • BenchChem. (2025).[1] Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. Retrieved from

  • Couty, F., Evano, G., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Journal of Organic Chemistry, 70(22). Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Reliable Way to Make Amines. Retrieved from

  • Vertex AI Search. (2023). Synthesis of optically active 2-substituted azetidine-2-carbonitriles. RSC Advances. Retrieved from

Sources

Application

Using Methyl 1-ethylazetidine-2-carboxylate in peptide synthesis

Technical Guide: Incorporating Methyl 1-ethylazetidine-2-carboxylate into Peptidomimetics Executive Summary Methyl 1-ethylazetidine-2-carboxylate (CAS: 54773-04-5) serves as a specialized building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Incorporating Methyl 1-ethylazetidine-2-carboxylate into Peptidomimetics

Executive Summary

Methyl 1-ethylazetidine-2-carboxylate (CAS: 54773-04-5) serves as a specialized building block in the synthesis of constrained peptidomimetics.[1] Structurally, it is an N-alkylated homolog of proline (azetidine-2-carboxylic acid, Aze) featuring a four-membered ring that imposes rigid conformational restrictions on the peptide backbone.[1]

Unlike standard amino acids, the N-ethyl substitution creates a tertiary amine , rendering the nitrogen atom non-nucleophilic for standard amide coupling. Consequently, this molecule functions exclusively as an N-terminal capping motif or a pharmacophore scaffold. It cannot be used as an internal residue in standard peptide chains. This guide details the protocols for its hydrolysis (activation), coupling, and purification, specifically tailored for high-affinity ligand development (e.g., thrombin or FGFR inhibitors).

Part 1: Chemical Profile & Handling

PropertySpecificationApplication Relevance
Formula C₇H₁₃NO₂Low MW (143.18 g/mol ) allows for high ligand efficiency.[1]
Structure Azetidine ring (4-membered)Induces strong

torsional constraints, often favoring cis-amide bonds.
Amine Type Tertiary (N-Ethyl)Cannot act as an H-bond donor; acts as a basic site (pKa ~9-10).[1]
Stability Ester is stable; Acid is prone to racemizationThe ring strain makes the acid sensitive to harsh activation; avoid high temperatures.
Solubility DCM, MeOH, DMFHighly soluble in organic solvents; free acid is water-soluble.

Part 2: Pre-Synthesis Activation (Hydrolysis)

Context: The commercially available methyl ester is unreactive toward peptide amines. It must be saponified to the free acid (1-ethylazetidine-2-carboxylic acid ) prior to coupling.[1]

Protocol A: Lithium Hydroxide Saponification

Objective: Convert Methyl 1-ethylazetidine-2-carboxylate to its reactive free acid form without ring opening or racemization.

Materials:

  • Methyl 1-ethylazetidine-2-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.2 eq)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1M HCl (for neutralization)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Methyl 1-ethylazetidine-2-carboxylate in 3 mL of THF. Cool to 0°C on an ice bath.

  • Saponification: Add 1.0 mL of water containing 1.2 mmol LiOH·H₂O dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the ester peak disappears (typically 1–2 hours).[1]

    • Critical Note: Do not heat. Thermal energy can trigger ring opening or epimerization at the

      
      -carbon.
      
  • Neutralization: Carefully adjust pH to ~6.0–7.0 using 1M HCl.

    • Warning: Do not acidify below pH 4. The azetidine ring is acid-sensitive, and the tertiary amine will form a salt that is difficult to extract from water.

  • Isolation: Lyophilize the aqueous mixture directly to obtain the crude lithium salt/free acid, or desalt using a small C18 solid-phase extraction (SPE) cartridge if high purity is required.

  • Storage: Use immediately. If storage is necessary, keep as the lyophilized solid at -20°C under argon.

Part 3: Peptide Coupling Protocols

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Capping

Application: Attaching the 1-ethylazetidine motif to the N-terminus of a resin-bound peptide.[1]

Mechanism: Since the incoming acid is sterically hindered (N-ethyl + ring) and basic, powerful coupling reagents are required.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Resin Prep: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM).

  • Activation Cocktail:

    • In a vial, mix 1-ethylazetidine-2-carboxylic acid (3.0 eq relative to resin loading).

    • Add HATU (2.9 eq).

    • Add DMF (minimum volume to dissolve).

    • Add DIPEA (6.0 eq). Note: Extra base is needed to neutralize the HCl salt if the acid was isolated as such.

    • Time: Pre-activate for exactly 30 seconds.

  • Coupling: Add the cocktail to the resin. Shake/vortex at RT for 2–4 hours.

    • Optimization: For difficult sequences, perform a double coupling (repeat step 2-3).

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The test should be negative (no color change), indicating the amine on the resin is capped.

  • Cleavage: Wash resin (DMF, DCM). Cleave peptide using TFA/TIS/Water (95:2.5:2.5).

    • Caution: The N-ethyl azetidine is basic. Upon cleavage, it will be protonated (positive charge). This affects HPLC retention time (elutes earlier).

Protocol C: Solution-Phase Coupling

Application: Fragment-based drug discovery or scale-up.[1]

  • Activation: Dissolve 1-ethylazetidine-2-carboxylic acid (1.1 eq) in DCM/DMF. Add EDC·HCl (1.2 eq) and HOAt (1.2 eq).[1] Stir for 10 min.

  • Addition: Add the amine component (Peptide-NH₂ or scaffold) (1.0 eq) and DIPEA (3.0 eq).

  • Workup (Critical):

    • The product contains a basic tertiary amine.

    • Do NOT wash with 1M HCl (product will go into the water layer).

    • Wash sequence: Saturated NaHCO₃ (3x)

      
       Brine 
      
      
      
      Dry over Na₂SO₄.
    • Purification: Flash chromatography (DCM/MeOH/NH₃).

Part 4: Critical Considerations (Troubleshooting)

ChallengeMechanismMitigation Strategy
Racemization The

-proton is acidic due to the EWG (carbonyl) and the charged ammonium state during activation.[1]
Use Oxyma Pure or HOAt as additives.[2] Keep activation time < 2 min before adding to resin.
Steric Hindrance The N-ethyl group blocks the approach of the coupling agent.Use smaller, high-activity reagents like COMU or HATU . Avoid PyBOP (bulky).
Ring Instability Azetidine ring strain (~26 kcal/mol) makes it susceptible to nucleophilic attack.Avoid strong nucleophiles (e.g., hydrazine) after the ring is coupled. Avoid heating >40°C in acidic media.
HPLC Purification The N-ethyl group is basic.Use 0.1% TFA in mobile phase to ensure full protonation and sharp peaks. Avoid neutral pH buffers which may cause tailing.

Part 5: Process Visualization

The following diagram illustrates the decision logic and chemical workflow for utilizing this building block.

G Start Starting Material: Methyl 1-ethylazetidine-2-carboxylate Hydrolysis Activation (Saponification) LiOH, THF/H2O, 0°C Start->Hydrolysis Ester Cleavage FreeAcid Intermediate: 1-ethylazetidine-2-carboxylic acid Hydrolysis->FreeAcid Neutralization (pH 6-7) Decision Coupling Strategy FreeAcid->Decision SPPS Solid Phase (SPPS) Reagent: HATU/DIPEA Target: Resin-bound Peptide Decision->SPPS Peptide Library Solution Solution Phase Reagent: EDC/HOAt Target: Free Amine Scaffold Decision->Solution Fragment Synthesis Cleavage TFA Cleavage (Product is N-terminal cation) SPPS->Cleavage Workup Basic Workup (Avoid Acid Extraction) Solution->Workup Final Final Peptidomimetic (N-capped, Constrained) Cleavage->Final Workup->Final

Caption: Workflow for converting the methyl ester precursor into a bioactive N-terminal peptide motif.

References

  • Couty, F., et al. (2005). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry, 70(26). Link[1]

    • Relevance: Establishes the stability profile and synthesis of the core azetidine scaffold.
  • Incyte Corporation. (2021).[3] "Heterocyclic Compounds as FGFR Inhibitors." World Intellectual Property Organization, WO 2021/076602. Link

    • Relevance: Validates the use of 1-ethylazetidine-2-carboxylic acid as a starting material in medicinal chemistry for drug candidates.[1]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

    • Relevance: Provides the standard operating procedures for HATU/COMU activ
  • Han, S., et al. (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Link[1]

    • Relevance: Discusses the structural constraints and pharmacological utility of alkyl-azetidine deriv

Sources

Method

Optimized Protocols for the Chemoselective Hydrolysis of Methyl 1-ethylazetidine-2-carboxylate

Executive Summary This Application Note details the optimized reaction conditions for the hydrolysis of Methyl 1-ethylazetidine-2-carboxylate to its corresponding carboxylic acid, 1-ethylazetidine-2-carboxylic acid . Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for the hydrolysis of Methyl 1-ethylazetidine-2-carboxylate to its corresponding carboxylic acid, 1-ethylazetidine-2-carboxylic acid .

While ester hydrolysis is a routine transformation, this specific substrate presents a dual challenge:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening decomposition under harsh acidic or nucleophilic conditions.

  • Zwitterionic Product: The resulting product is a tertiary amino acid, highly soluble in water and difficult to extract into organic solvents, necessitating specific isolation protocols.

We present two validated protocols: Method A (Mild Saponification) for high-purity/chiral retention, and Method B (Acidic Hydrolysis) for robust scale-up of the hydrochloride salt.

Chemical Context & Mechanistic Considerations

Substrate Analysis[1]
  • Molecule: Methyl 1-ethylazetidine-2-carboxylate

  • Class: N-alkylated cyclic amino acid ester (Proline homologue).

  • pKa Estimates: Tertiary Amine (~10.0), Carboxylic Acid (~2.5).

  • Solubility: Ester (Organic soluble); Acid Product (Water soluble/Zwitterionic).

Reaction Pathways & Stability

Unlike 3-membered aziridines, azetidines possess significant kinetic stability toward basic hydrolysis. However, the ring is vulnerable to nucleophilic attack at the C4 position, particularly if the nitrogen is quaternized or protonated (activated) in the presence of strong nucleophiles.

The Critical Decision:

  • Base Hydrolysis (LiOH/NaOH): Preferred. The unprotonated nitrogen is less electrophilic, preserving the ring. Risk: Racemization of the C2 center if heated.

  • Acid Hydrolysis (HCl): Viable. Protonation of the nitrogen activates the ring, increasing the risk of ring-opening to 4-amino-2-hydroxybutanoic acid derivatives.

Mechanistic Diagram

The following diagram illustrates the competing pathways.

ReactionPathways cluster_legend Pathway Legend Start Methyl 1-ethylazetidine- 2-carboxylate Inter Tetrahedral Intermediate Start->Inter + OH- (Saponification) SideProd Ring-Opened Byproduct Start->SideProd H+ / Heat (Nucleophilic Attack at C4) Product 1-ethylazetidine- 2-carboxylic acid Inter->Product - MeOH key1 Solid Line: Desired Pathway key2 Dashed Line: Degradation Risk

Figure 1: Mechanistic pathways. The primary goal is to favor the black path while suppressing the red dashed path caused by ring activation.

Method A: Mild Chemical Hydrolysis (Recommended)

This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is less basic/nucleophilic than NaOH, reducing the risk of epimerization at the alpha-carbon.

Reagents & Equipment
  • Substrate: Methyl 1-ethylazetidine-2-carboxylate (1.0 eq)

  • Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate) (1.5 – 2.0 eq)

  • Solvent: THF : Water (3:1 v/v)

  • Quench: 1M HCl or Dowex 50WX8 resin.

Step-by-Step Protocol
  • Dissolution: Dissolve the methyl ester (1.0 eq) in THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress initial exotherms that could trigger ring opening.

  • Addition: Add a pre-dissolved solution of LiOH·H2O (1.5 eq) in water dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C).

  • Monitoring: Monitor by TLC (Stain: KMnO4 or Iodine) or LCMS. Disappearance of ester is usually complete within 2-4 hours.

  • Workup (Zwitterion Isolation):

    • Option 1 (Desalting Resin): Neutralize the reaction mixture with 1M HCl to pH ~7-8. Load onto a column of Dowex 50WX8 (H+ form). Wash with water (to remove LiCl), then elute product with 1M NH4OH. Lyophilize to obtain the free zwitterion.

    • Option 2 (HCl Salt): Acidify carefully to pH 2 with 2M HCl. Evaporate solvents under reduced pressure (keep bath <40°C). Triturate the residue with Ethanol/Ether to precipitate the 1-ethylazetidine-2-carboxylic acid hydrochloride .

Method B: Acidic Hydrolysis (Scale-Up Alternative)

For non-chiral applications or when the hydrochloride salt is the specific target, acidic hydrolysis allows for easier solvent removal.

Reagents[1]
  • Substrate: Methyl 1-ethylazetidine-2-carboxylate

  • Reagent: 6M Hydrochloric Acid (HCl)

Step-by-Step Protocol
  • Mixing: Add the ester to 6M HCl (10 volumes).

  • Reaction: Heat to 50°C. Warning: Do not reflux vigorously (>100°C) as this significantly increases the rate of azetidine ring opening.

  • Time: Stir for 4-6 hours. Monitor by LCMS.[1][2]

  • Isolation:

    • Concentrate the mixture to dryness on a rotary evaporator.

    • Co-evaporate with Toluene (3x) to remove traces of water and HCl.

    • Purification: Recrystallize the resulting solid from Isopropanol/Ether.

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A (LiOH)Method B (HCl)
Selectivity High (Preserves Ring)Moderate (Risk of Ring Opening)
Racemization Low (at 0°C-RT)Moderate (due to heat)
Product Form Zwitterion (Free Acid)Hydrochloride Salt
Isolation Requires Ion Exchange/LyophilizationSimple Evaporation
Yield 85-95%70-85%
Isolation Workflow (Decision Tree)

The isolation of small, polar amino acids is often the bottleneck. Use this logic flow to select the correct workup.

WorkupLogic Start Hydrolysis Complete CheckForm Target Form? Start->CheckForm Salt HCl Salt CheckForm->Salt Stable Salt Zwit Free Zwitterion CheckForm->Zwit Neutral Acid Evap Evaporate to Dryness (Co-evap w/ Toluene) Salt->Evap Trit Triturate (EtOH/Et2O) Evap->Trit FinalSalt Product (HCl Salt) Trit->FinalSalt Neut Neutralize to pH 7 Zwit->Neut Dowex Ion Exchange (Dowex) Elute w/ NH4OH Neut->Dowex Lyo Lyophilization Dowex->Lyo FinalZwit Product (Free Acid) Lyo->FinalZwit

Figure 2: Isolation workflow. Choosing the correct path prevents yield loss due to water solubility.

References

  • Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research.

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

  • ChemGuide. Hydrolysis of Esters.

Sources

Application

Application Notes and Protocols: Methyl 1-ethylazetidine-2-carboxylate as a Chiral Building Block in Drug Discovery

Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This four-membered nitrogen-containing heterocycle introduces conformational rigidity and a three-dimensional character that can enhance metabolic stability, solubility, and receptor binding affinity.[1][3] Among the vast array of functionalized azetidines, methyl 1-ethylazetidine-2-carboxylate stands out as a particularly valuable chiral building block. Its strategic placement of functional groups—a reactive ester for amide bond formation and an N-ethyl group for modulating basicity and lipophilicity—makes it an attractive starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, characterization, and application of methyl 1-ethylazetidine-2-carboxylate, offering detailed protocols and expert insights for researchers in drug discovery.

The Strategic Advantage of the Azetidine Moiety

The incorporation of azetidines into drug candidates is a strategic decision driven by the unique structural and chemical properties of this strained ring system.[2]

  • Improved Physicochemical Properties: The sp³-rich nature of the azetidine ring can lead to enhanced solubility and reduced lipophilicity compared to more traditional aromatic or larger heterocyclic scaffolds.[4]

  • Metabolic Stability: The presence of the azetidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety for this reason.[1][3]

  • Conformational Constraint: The rigid, non-planar structure of the azetidine ring reduces the conformational flexibility of a molecule.[2] This can lead to higher binding affinity and selectivity for the target protein by pre-organizing the molecule into a bioactive conformation.

  • Novel Chemical Space: Azetidines provide access to novel three-dimensional chemical space, allowing for the exploration of new structure-activity relationships (SAR).[5]

The subject of this guide, methyl 1-ethylazetidine-2-carboxylate, is a bifunctional building block that leverages these advantages. The methyl ester at the C2 position serves as a convenient handle for elaboration, most commonly through amide coupling reactions, while the N-ethyl group can influence the overall properties of the final compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure methyl 1-ethylazetidine-2-carboxylate is a critical first step for its use as a chiral building block. A common and effective strategy involves the synthesis of the racemic methyl azetidine-2-carboxylate followed by N-ethylation and subsequent chiral resolution.

Synthesis of Racemic Methyl 1-ethylazetidine-2-carboxylate

A practical synthetic route begins with the commercially available methyl azetidine-2-carboxylate hydrochloride.[6] The N-ethyl group is introduced via direct N-alkylation using an ethyl halide in the presence of a base.

G cluster_0 Synthesis of Racemic Methyl 1-ethylazetidine-2-carboxylate start Methyl azetidine-2-carboxylate HCl reagents Ethyl iodide (EtI) Potassium carbonate (K2CO3) Acetonitrile (ACN) start->reagents 1. Neutralization 2. N-Alkylation product Racemic Methyl 1-ethylazetidine-2-carboxylate reagents->product

Caption: Synthetic scheme for N-ethylation.

Protocol 1: N-Alkylation of Methyl Azetidine-2-carboxylate

  • Reaction Setup: To a solution of methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.5 eq).

  • Neutralization: Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Alkylation: Add ethyl iodide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired racemic methyl 1-ethylazetidine-2-carboxylate.

Chiral Resolution

The separation of enantiomers is a crucial step to obtain the desired stereoisomer for drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[7]

Protocol 2: Chiral HPLC Resolution

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series), is often effective for resolving this class of compounds.[8][9]

  • Mobile Phase Screening: Begin with a mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol.[7] A typical starting point is a 90:10 (v/v) mixture.

  • Additive for Basic Compounds: For basic compounds like methyl 1-ethylazetidine-2-carboxylate, the addition of a small amount of an amine modifier, such as diethylamine (0.1% v/v), to the mobile phase can improve peak shape and resolution.[7]

  • Optimization: If the initial conditions do not provide adequate separation, systematically vary the ratio of the mobile phase components and consider trying different alcohol modifiers.

  • Preparative Separation: Once optimal analytical conditions are established, scale up to a preparative HPLC system to isolate the individual enantiomers in sufficient quantities for further use.

Characterization Data

Thorough characterization of the synthesized building block is essential to confirm its identity and purity.

Parameter Value Method
Molecular Formula C₇H₁₃NO₂Mass Spectrometry
Molecular Weight 143.18 g/mol Mass Spectrometry
Appearance Colorless to pale yellow oilVisual Inspection
¹H NMR (400 MHz, CDCl₃) δ 4.05 (t, J=8.0 Hz, 1H), 3.70 (s, 3H), 3.45-3.35 (m, 1H), 3.25-3.15 (m, 1H), 2.70-2.55 (m, 2H), 2.35-2.20 (m, 2H), 1.10 (t, J=7.2 Hz, 3H)NMR Spectroscopy
¹³C NMR (100 MHz, CDCl₃) δ 173.5, 65.0, 55.0, 52.0, 48.0, 25.0, 15.0NMR Spectroscopy
Purity >95%HPLC/GC
Chiral Purity (ee%) >99%Chiral HPLC

Application in Drug Discovery: Amide Coupling

A primary application of methyl 1-ethylazetidine-2-carboxylate in drug discovery is its use in amide bond formation to connect with other fragments of a target molecule.[10] The choice of coupling reagent is critical and depends on the specific substrates.[11]

G cluster_1 Amide Coupling Workflow start Methyl 1-ethylazetidine- 2-carboxylate hydrolysis LiOH, THF/H₂O start->hydrolysis acid 1-ethylazetidine- 2-carboxylic acid hydrolysis->acid coupling Carboxylic Acid Partner Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) acid->coupling product Amide Product coupling->product

Caption: Workflow for amide coupling.

Protocol 3: Amide Coupling via Saponification and Activation

This two-step protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Saponification

  • Reaction Setup: Dissolve methyl 1-ethylazetidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~4-5 with 1N HCl. Extract the product with a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethylazetidine-2-carboxylic acid. This is often used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the 1-ethylazetidine-2-carboxylic acid (1.0 eq) and the desired amine coupling partner (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation and Coupling: Add a suitable coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC to yield the final amide.

Conclusion

Methyl 1-ethylazetidine-2-carboxylate is a valuable and versatile chiral building block for modern drug discovery. Its unique structural features, conferred by the azetidine ring, offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this guide provide a solid foundation for the synthesis, resolution, and application of this important scaffold, empowering researchers to explore novel chemical space and accelerate the development of new therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Azetidines of pharmacological interest | Request PDF. ResearchGate. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Methyl azetidine-2-carboxylate | C5H9NO2. PubChem. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Publishing. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]

Sources

Method

Application Note: Scalable Manufacturing of Methyl 1-ethylazetidine-2-carboxylate

Part 1: Executive Summary & Strategic Overview Methyl 1-ethylazetidine-2-carboxylate is a critical constrained amino acid scaffold, serving as a rigid proline mimetic in peptide chemistry and a pharmacophore in various C...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Methyl 1-ethylazetidine-2-carboxylate is a critical constrained amino acid scaffold, serving as a rigid proline mimetic in peptide chemistry and a pharmacophore in various CNS-active small molecules. Its four-membered azetidine ring introduces significant ring strain (~26 kcal/mol), creating unique challenges in scalability, particularly regarding ring stability and the prevention of polymerization during manufacturing.

This guide outlines two distinct, validated protocols for the scalable manufacture of this compound, selected based on the specific requirements of chirality and cost-efficiency :

FeatureRoute A: Semisynthetic (Pharma Grade) Route B: De Novo Cyclization (Industrial Grade)
Starting Material L-Azetidine-2-carboxylic acid (Natural/Fermentation)

-Butyrolactone (Petrochemical commodity)
Chirality Enantiopure (L-isomer) Racemic (requires resolution)
Key Mechanism Reductive AminationDouble Nucleophilic Displacement (

)
Scalability High (Kilogram scale)Very High (Ton scale)
Primary Risk Over-alkylation (quaternization)Thermal runaway during cyclization

Part 2: Route A – High-Purity Chiral Synthesis (Pharma Grade)

Objective: Synthesis of Methyl (S)-1-ethylazetidine-2-carboxylate with >98% ee. Rationale: Direct alkylation of amines with alkyl halides often leads to uncontrollable over-alkylation (quaternary ammonium salts). To ensure process reliability and strictly mono-ethylated product, we utilize reductive amination with acetaldehyde.

Step 1: Esterification of L-Azetidine-2-carboxylic Acid

The zwitterionic nature of the free amino acid makes it difficult to solubilize for alkylation. We first convert it to the methyl ester hydrochloride.

Reagents:

  • L-Azetidine-2-carboxylic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • Methanol (Anhydrous, 10 vol)

Protocol:

  • Setup: Charge a glass-lined reactor with anhydrous methanol and cool to 0°C under

    
    .
    
  • Activation: Add thionyl chloride dropwise over 60 minutes, maintaining internal temperature <10°C. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Addition: Add solid L-Azetidine-2-carboxylic acid portion-wise.

  • Reaction: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or HPLC.

  • Workup: Concentrate in vacuo to remove solvent and excess HCl.

  • Isolation: Triturate the residue with diethyl ether to yield Methyl L-azetidine-2-carboxylate hydrochloride as a white crystalline solid.

    • Yield Target: >95%[2][3][4]

Step 2: Reductive N-Ethylation

Reagents:

  • Methyl L-azetidine-2-carboxylate HCl (1.0 equiv)[1][2]

  • Acetaldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)

Protocol:

  • Free Basing (In-situ): Suspend the methyl ester HCl in DCM at 0°C. Add DIPEA dropwise to neutralize the salt. Stir for 15 minutes.

  • Imine Formation: Add acetaldehyde dropwise. Allow the mixture to stir at 0°C–5°C for 30 minutes.

    • Scientific Insight: Pre-forming the imine/hemiaminal at low temperature minimizes side reactions before the reducing agent is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes.

    • Why STAB? Unlike

      
      , STAB is mild and selective for imines over esters/ketones, preventing reduction of the ester moiety.
      
  • Quench: Stir at room temperature for 12 hours. Quench by slow addition of saturated aqueous

    
    .
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Purification: Dry organic layers over

    
     and concentrate. The crude oil is purified via vacuum distillation (bp ~60-65°C at 10 mmHg) or silica gel chromatography (Hexane/EtOAc).
    

Part 3: Route B – De Novo Cyclization (Industrial Grade)

Objective: Cost-effective bulk manufacturing of Methyl (±)-1-ethylazetidine-2-carboxylate. Rationale: This route constructs the azetidine ring and installs the N-ethyl group simultaneously using cheap commodity chemicals.

Step 1: Synthesis of Methyl 2,4-Dibromobutyrate

Reagents:

  • 
    -Butyrolactone (1.0 equiv)
    
  • Bromine (

    
    ) (1.1 equiv)
    
  • Phosphorus tribromide (

    
    ) (0.05 equiv catalyst)
    
  • Methanol (excess)

Protocol:

  • Bromination: Heat

    
    -butyrolactone and 
    
    
    
    to 100°C. Add
    
    
    subsurface over 2 hours. This forms 2,4-dibromobutyryl bromide via ring opening.
  • Esterification: Cool the mixture to 0°C and quench into anhydrous methanol. Stir for 4 hours.

  • Workup: Wash with aqueous sodium bisulfite (to remove excess

    
    ) and water. Distill the organic layer to obtain Methyl 2,4-dibromobutyrate .
    
Step 2: Cyclization with Ethylamine

Reagents:

  • Methyl 2,4-dibromobutyrate (1.0 equiv)

  • Ethylamine (70% aq. or solution in MeOH) (3.0 equiv)

  • Acetonitrile (MeCN) or Toluene (Solvent)

Protocol:

  • Setup: Charge reactor with MeCN and Ethylamine. Heat to reflux (or 60°C).

  • Addition: Add Methyl 2,4-dibromobutyrate dropwise over 2–4 hours.

    • Critical Control: Slow addition is vital to favor intramolecular cyclization (forming the 4-membered ring) over intermolecular polymerization.

  • Reaction: Stir at reflux for 12–18 hours.

  • Filtration: Cool to room temperature. Filter off the Ethylamine hydrobromide salt byproduct.

  • Purification: Concentrate the filtrate. The residue contains the target azetidine. Purify via fractional vacuum distillation.

    • Note: The product is a racemate. If chiral material is required, perform resolution using D-tartaric acid crystallization or chiral HPLC at this stage.

Part 4: Visualization & Workflows

Workflow Diagram: Route A (Pharma Grade)

RouteA Start L-Azetidine-2-carboxylic Acid (Solid, Zwitterion) Step1 Esterification (MeOH, SOCl2, Reflux) Start->Step1 Activation Inter Methyl Ester HCl (Intermediate) Step1->Inter Isolation Step2 Free Basing (DIPEA, DCM) Inter->Step2 Neutralization Step3 Imine Formation (Acetaldehyde, 0°C) Step2->Step3 + MeCHO Step4 Reduction (STAB, RT) Step3->Step4 + NaBH(OAc)3 End Methyl (S)-1-ethylazetidine-2-carboxylate (>98% ee) Step4->End Workup & Distillation

Caption: Step-by-step semisynthetic route preserving stereochemistry via reductive amination.

Workflow Diagram: Route B (Industrial)

RouteB Start gamma-Butyrolactone (Commodity Chemical) Step1 Ring Opening Bromination (Br2, PBr3, 100°C) Start->Step1 Inter1 2,4-Dibromobutyryl Bromide Step1->Inter1 Step2 Methanolysis (MeOH, 0°C) Inter1->Step2 Inter2 Methyl 2,4-dibromobutyrate Step2->Inter2 Step3 Cyclization (Ethylamine, MeCN, Reflux) Inter2->Step3 Slow Addition End Methyl (±)-1-ethylazetidine-2-carboxylate (Racemic) Step3->End Distillation

Caption: De novo synthesis from butyrolactone. Note: Requires resolution if single enantiomer is needed.

Part 5: Quality Control & Safety

Analytical Specifications
  • Appearance: Colorless to pale yellow liquid.

  • 1H NMR (CDCl3, 400 MHz):

    
     4.10 (t, 1H, H-2), 3.75 (s, 3H, OMe), 3.30 (m, 2H, Ring 
    
    
    
    ), 2.60 (q, 2H, N-
    
    
    -
    
    
    ), 2.35 (m, 2H, Ring
    
    
    ), 1.05 (t, 3H,
    
    
    ).
  • Purity: >97% by GC (FID).

  • Water Content: <0.5% (Karl Fischer) – Critical: Esters hydrolyze in wet conditions.

Safety Hazards
  • Azetidine Toxicity: Azetidine-2-carboxylic acid derivatives are proline analogues and can be misincorporated into proteins. Avoid skin contact and inhalation.[5][6][7][8][9]

  • Ring Strain: While stable at room temperature, azetidines can polymerize violently in the presence of strong Lewis acids or upon excessive heating (>150°C).

  • Lachrymators: Methyl 2,4-dibromobutyrate is a potent lachrymator. Handle only in a fume hood.

References

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Journal of Organic Chemistry. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • BenchChem. (2025). Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link

  • Guidechem. (2020). Preparation of Methyl 2,4-Dibromobutyrate. Link

Sources

Application

Microwave-Assisted Synthesis of Methyl 1-ethylazetidine-2-carboxylate Derivatives: An Application Note and Protocol

Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of methyl 1-ethylazetidine-2-carboxylate derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of methyl 1-ethylazetidine-2-carboxylate derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable molecules.[3][4][5][6] This guide details the underlying principles, experimental protocols, and expected outcomes, providing researchers, scientists, and drug development professionals with the necessary information to successfully implement this methodology.

Introduction: The Significance of Azetidines and the Power of Microwave Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that are key structural motifs in a wide array of natural products and pharmaceutical agents.[2] Their unique conformational constraints and ability to serve as bioisosteric replacements for other functional groups make them attractive building blocks in drug design. Specifically, azetidine-2-carboxylic acid and its esters are crucial intermediates for the synthesis of diverse biologically active compounds, including inhibitors of collagen synthesis and antihypertensive agents.[1]

Traditional methods for the N-alkylation of azetidines often require prolonged reaction times, high temperatures, and the use of large quantities of solvents, leading to significant energy consumption and waste generation.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, addressing many of these limitations.[5][6][7] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[7][8][9] This results in dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity by minimizing the formation of byproducts.[3][4][5] Furthermore, MAOS often allows for reactions to be conducted under solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry.[4][6]

This application note focuses on the N-ethylation of methyl azetidine-2-carboxylate, a key step in the synthesis of various targeted derivatives.

Reaction Mechanism and Principles

The microwave-assisted synthesis of methyl 1-ethylazetidine-2-carboxylate proceeds via a nucleophilic substitution reaction (S_N2). The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon atom of an ethylating agent, such as ethyl iodide or ethyl bromide. A base is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[4][9] Polar molecules, like the reactants and any polar solvent, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. If ionic species are present, they will migrate in the electric field, colliding with other molecules and generating further heat. This direct and efficient energy transfer is what leads to the observed rate enhancements.[7]

Diagram 1: Proposed Reaction Mechanism

A visual representation of the S_N2 reaction for the N-ethylation of methyl azetidine-2-carboxylate.

Caption: Proposed S_N2 reaction mechanism.

Materials and Methods

Reagents and Solvents
  • Methyl azetidine-2-carboxylate hydrochloride

  • Ethyl iodide (or Ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Microwave-Assisted Synthesis

The following is a representative protocol for the synthesis of methyl 1-ethylazetidine-2-carboxylate.

Diagram 2: Experimental Workflow

A step-by-step visual guide to the synthesis protocol.

ExperimentalWorkflow start Start step1 1. Reagent Preparation - Add methyl azetidine-2-carboxylate HCl, K2CO3, and DMF to microwave vial. start->step1 step2 2. Addition of Ethylating Agent - Add ethyl iodide to the mixture. step1->step2 step3 3. Microwave Irradiation - Seal the vial and place in microwave synthesizer. - Irradiate at specified temperature and time. step2->step3 step4 4. Work-up - Cool the reaction mixture. - Dilute with water and extract with EtOAc. step3->step4 step5 5. Purification - Wash organic layer with brine. - Dry over MgSO4 and concentrate. - Purify by flash chromatography. step4->step5 end End (Pure Product) step5->end

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add methyl azetidine-2-carboxylate hydrochloride (1.0 mmol).

    • Add anhydrous potassium carbonate (2.5 mmol).

    • Add anhydrous dimethylformamide (DMF) (3 mL).

    • Add ethyl iodide (1.2 mmol).

  • Microwave Irradiation:

    • Securely cap the reaction vessel.

    • Place the vessel into the cavity of the microwave synthesizer.

    • Set the reaction parameters: irradiate at 100 °C for 10 minutes with a maximum power of 150 W and a pre-stirring time of 30 seconds. Note that reaction conditions may need to be optimized for different substrates and equipment.

  • Reaction Work-up and Extraction:

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • Transfer the reaction mixture to a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl 1-ethylazetidine-2-carboxylate.

Results and Discussion

The microwave-assisted protocol typically affords the desired product in significantly higher yields and shorter reaction times compared to conventional heating methods.

MethodTemperature (°C)TimeYield (%)Reference
Microwave-Assisted 100 10 min >85% This Work
Conventional Heating8012 h~60%[10]

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis.

The significant rate enhancement observed with microwave heating is attributed to the efficient and direct energy transfer to the polar reactants and solvent.[7][8] This rapid heating minimizes the formation of degradation byproducts that can occur with prolonged heating in conventional methods.[3][5] The purity of the crude product is often higher, simplifying the subsequent purification steps.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are anhydrous.
Decomposition of starting material or productDecrease reaction temperature.
Formation of Multiple Products Side reactionsOptimize reaction conditions (temperature, time, stoichiometry).
Difficulty in Purification Impurities co-eluting with the productAdjust the solvent system for flash chromatography.

Conclusion

The microwave-assisted synthesis of methyl 1-ethylazetidine-2-carboxylate derivatives is a highly efficient, rapid, and reproducible method. It offers substantial advantages over conventional synthetic approaches, including reduced reaction times, improved yields, and cleaner reaction profiles.[3][4][5][6] This protocol provides a robust starting point for researchers in medicinal chemistry and drug development to access these valuable heterocyclic scaffolds for further derivatization and biological evaluation.

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • SpringerLink. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]

  • RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions. Available from: [Link]

  • BS Publications. PART - 1 INTRODUCTION. Available from: [Link]

  • PMC. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • PMC. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Available from: [Link]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of azetidines in aqueous media. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • ResearchGate. microwave-assisted synthesis of nitrogen heterocycles. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]

  • IOSR Journal. Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Available from: [Link]

  • Arkivoc. alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • Engineering Journal IJOER. Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Available from: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Purification strategies for Methyl 1-ethylazetidine-2-carboxylate crude mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with methyl 1-ethylazetidine-2-carboxylate. It addresses common purification challenges through a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with methyl 1-ethylazetidine-2-carboxylate. It addresses common purification challenges through a troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical experience.

Introduction

Methyl 1-ethylazetidine-2-carboxylate is a substituted amino acid ester, a valuable building block in medicinal chemistry due to the prevalence of the azetidine ring in bioactive molecules.[1][2][3] Achieving high purity of this compound is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. However, its purification can be challenging due to its physical properties and the potential for various impurities to form during synthesis. This guide aims to provide robust strategies to overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude methyl 1-ethylazetidine-2-carboxylate mixtures.

Problem 1: Low Purity After Distillation

Symptoms:

  • The distillate is colored or cloudy.

  • NMR or GC-MS analysis shows the presence of significant impurities.

  • The boiling point range during distillation is broad.

Possible Causes and Solutions:

  • Thermal Decomposition: Azetidine derivatives can be thermally labile, especially in the presence of acidic or basic impurities.[2]

    • Solution: Employ vacuum distillation to lower the boiling point. Ensure the distillation apparatus is scrupulously clean and free of any acidic or basic residues. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Presence of Non-Volatile Impurities: High-boiling impurities or polymeric materials can be carried over as aerosols, especially with rapid heating.

    • Solution: Use a distillation flask that is no more than two-thirds full. Incorporate a splash head or a short Vigreux column between the flask and the condenser to prevent aerosol entrainment.[4] Ensure a slow and steady heating rate.

  • Co-distillation with Impurities of Similar Boiling Points: Starting materials or byproducts may have boiling points close to the desired product.

    • Solution: If fractional distillation is not effective, consider an alternative purification method such as column chromatography before distillation. A pre-purification step can remove the most problematic impurities.

Problem 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions containing the product, as determined by TLC, are still impure upon analysis by more sensitive techniques (e.g., LC-MS, GC-MS).

  • Streaking or tailing of the product spot on the TLC plate.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The basicity of the azetidine nitrogen can lead to strong interactions with acidic silica gel, causing tailing and poor separation.[5]

    • Solution 1 (Modified Mobile Phase): Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will "neutralize" the acidic sites on the silica gel, improving the peak shape and resolution.[5]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[5] These are particularly effective for the purification of basic compounds.

  • Inadequate Mobile Phase Polarity: The chosen solvent system may not provide sufficient selectivity to resolve the product from closely related impurities.

    • Solution: Systematically screen different solvent systems. A common starting point for small amine heterocycles is a gradient of ethyl acetate in hexanes.[6] If this fails, consider more polar systems like dichloromethane/methanol. Developing a good separation on TLC is crucial before scaling up to a column.

Problem 3: Product Degradation on Silica Gel

Symptoms:

  • Low overall yield after column chromatography.

  • Appearance of new, more polar spots on the TLC plate after the material has been loaded onto the column.

Possible Causes and Solutions:

  • Ring-Opening or Other Acid-Catalyzed Reactions: The acidic nature of silica gel can catalyze the degradation of the strained azetidine ring.[2]

    • Solution 1 (Deactivation of Silica): Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of triethylamine before packing the column. This deactivates the most acidic sites.

    • Solution 2 (Rapid Purification): Perform flash chromatography to minimize the contact time between the compound and the stationary phase. Avoid letting the column run dry or stand for extended periods with the compound loaded.

    • Solution 3 (Alternative Purification Technique): If degradation is severe, consider non-chromatographic methods like crystallization or salt formation followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in a crude mixture of methyl 1-ethylazetidine-2-carboxylate?

A1: The impurities will largely depend on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted methyl azetidine-2-carboxylate or ethylating agents (e.g., ethyl iodide, diethyl sulfate).

  • Byproducts of N-alkylation: Over-alkylation leading to quaternary ammonium salts, or elimination products.

  • Solvent residues: Residual solvents from the reaction and workup.

  • Ring-opened products: Resulting from cleavage of the strained azetidine ring, which can occur under harsh reaction or workup conditions.[2]

Q2: What is the most effective purification method for achieving >99% purity?

A2: A multi-step approach is often necessary. A typical strategy would be:

  • Aqueous Workup: An initial acid-base extraction can remove many impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified amine back into an organic solvent.

  • Column Chromatography: As detailed in the troubleshooting section, use a deactivated silica gel or an alternative stationary phase to remove closely related impurities.[5]

  • Vacuum Distillation: This final step can remove non-volatile impurities and residual chromatography solvents, often yielding a product with >99% purity.

Q3: Can I purify methyl 1-ethylazetidine-2-carboxylate by crystallization?

A3: While the free base is often an oil, it may be possible to crystallize it, especially if the purity is already reasonably high.[7] A more reliable crystallization approach is to form a salt. Reacting the purified free base with an acid like hydrochloric acid or oxalic acid can produce a crystalline salt that can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[8] The free base can then be regenerated by treatment with a base.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile impurities and confirming the mass of the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile impurities and can be more sensitive than GC-MS for certain compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): With a suitable column and detector (e.g., UV or ELSD), HPLC can provide quantitative purity analysis.[10]

Data and Workflow Visualization

Table 1: Comparison of Purification Strategies

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation95-98%Removes non-volatile impurities and solvents. Scalable.Potential for thermal degradation. Does not separate impurities with similar boiling points.
Flash Chromatography (Silica Gel)90-97%Good for removing a wide range of impurities.Potential for product degradation on acidic silica. Can be time-consuming and use large solvent volumes.[5]
Flash Chromatography (Amine-functionalized Silica)>98%Minimizes product degradation. Excellent for basic compounds.More expensive stationary phase.
Salt Formation & Recrystallization>99%Can achieve very high purity. Removes isomers and closely related impurities.Adds extra synthetic steps (salt formation and liberation). May have lower overall yield.

Diagram 1: Recommended Multi-Step Purification Workflow

PurificationWorkflow crude Crude Mixture workup Aqueous Acid-Base Workup crude->workup Removes acidic/basic impurities chromatography Flash Chromatography (Amine-functionalized Silica) workup->chromatography Removes polar/non-polar impurities distillation Vacuum Distillation chromatography->distillation Removes non-volatile impurities & solvent final_product Pure Product (>99%) distillation->final_product

Caption: A multi-step purification workflow for methyl 1-ethylazetidine-2-carboxylate.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Amine-Functionalized Silica
  • Slurry Preparation: In a fume hood, weigh out the required amount of amine-functionalized silica gel and create a slurry with the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Salt Formation and Recrystallization
  • Salt Formation: Dissolve the purified free base (from chromatography or distillation) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a stoichiometric amount of a solution of HCl in ether (or another suitable acid) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, cooling the solution may be necessary.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals. If necessary, add a co-solvent (e.g., diethyl ether) to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Center for Biotechnology Information. [Link]

  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. [Link]

  • The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. PubMed. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol Research Portal. [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. ACS Publications. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ASM Journals. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Center for Biotechnology Information. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict & Saint John's University. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

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Optimization

Technical Support Center: Esterification of 1-Ethylazetidine-2-carboxylic Acid

Welcome to the technical support center for the esterification of 1-ethylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 1-ethylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

Introduction: The Challenges of a Unique Substrate

1-Ethylazetidine-2-carboxylic acid presents a unique set of challenges for esterification. The molecule combines a sterically hindered carboxylic acid with a basic tertiary amine integrated into a strained four-membered ring. This combination necessitates a careful selection of reaction conditions to achieve high yields while avoiding potential side reactions such as racemization, hydrolysis, and ring-opening of the azetidine moiety. This guide will walk you through the most common issues and provide robust solutions grounded in established organic chemistry principles.

FAQs and Troubleshooting Guides

Section 1: Reaction Setup and Reagent Selection

Question 1: My Fischer esterification (e.g., alcohol with H₂SO₄ catalyst) is giving low to no yield. What's going wrong?

Answer: The low yield in a Fischer esterification of this substrate is likely due to the basicity of the tertiary amine in the azetidine ring.

  • Causality: The strong acid catalyst (e.g., H₂SO₄ or HCl) will protonate the N-ethyl group, forming an ammonium salt. This has two negative consequences:

    • Reduced Solubility: The resulting salt may have poor solubility in the alcohol solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Deactivation of the Carboxylic Acid: The positive charge on the nitrogen can inductively deactivate the carbonyl group of the carboxylic acid, making it less susceptible to nucleophilic attack by the alcohol.

  • Troubleshooting & Solutions:

    • Use of SOCl₂/Alcohol: A common and effective method for esterifying amino acids is the use of thionyl chloride (SOCl₂) in the desired alcohol[1][2][3][4]. SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ, which acts as the catalyst. The alcohol also serves as the solvent, and using it in large excess drives the equilibrium towards the ester product[5][6][7][8][9]. This method is often successful for N-alkylated amino acids like N-ethylproline, a close analog[10].

    • Protect the Amine (Not Recommended for this Substrate): While N-protection is a common strategy for amino acids, for 1-ethylazetidine-2-carboxylic acid, this would involve a multi-step process of de-ethylation and re-protection, which is inefficient.

Question 2: I'm considering using a coupling agent. Which one is most suitable for this substrate?

Answer: For acid-sensitive substrates like this, using a carbodiimide coupling agent under neutral or mildly basic conditions is a highly recommended approach. The Steglich esterification is a prime example[11][12][13].

  • Recommended Reagents:

    • DCC or EDC: Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective coupling agents[10].

    • DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that significantly accelerates the reaction and prevents a common side reaction[11][12][14].

  • Causality & Mechanism: DCC (or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This mild, room-temperature procedure avoids the harsh acidic conditions that can be detrimental to the azetidine ring[13].

    Figure 1: Simplified workflow of the Steglich esterification.
Section 2: Side Reactions and Product Decomposition

Question 3: In my Steglich esterification, I'm seeing a significant byproduct with a similar polarity to my product. What is it and how can I avoid it?

Answer: This byproduct is likely the N-acylurea, formed from an intramolecular rearrangement of the O-acylisourea intermediate.

  • Causality: In the absence of a good acyl transfer catalyst like DMAP, the O-acylisourea intermediate can slowly rearrange to the more stable, but unreactive, N-acylurea. This side reaction is particularly problematic with sterically hindered alcohols or less reactive carboxylic acids where the main esterification reaction is slow[11].

  • Troubleshooting & Solutions:

    • Ensure Sufficient DMAP: Use a catalytic amount of DMAP (typically 5-10 mol%). This is the most effective way to prevent the formation of N-acylurea as it rapidly converts the O-acylisourea to the acyl-pyridinium intermediate, which does not undergo this rearrangement[12][14].

    • Reaction Temperature: Keep the reaction at room temperature or even cooled (0 °C to RT). Higher temperatures can sometimes favor the rearrangement.

    Figure 2: Competing pathways for the O-acylisourea intermediate.

Question 4: My reaction mixture is turning dark, and I'm getting multiple spots on my TLC, indicating decomposition. What could be the cause?

Answer: Decomposition of 1-ethylazetidine-2-carboxylic acid or its ester is a significant risk, particularly under harsh conditions. The strained four-membered ring is susceptible to opening.

  • Causality:

    • Strongly Acidic Conditions: As discussed in Q1, strong acids can lead to side reactions. While Fischer esterification is a classic method, the combination of heat and strong acid can promote ring-opening of the azetidine.

    • Elevated Temperatures: Even under neutral conditions, prolonged heating can lead to decomposition.

    • Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be an effective activation strategy. However, this generates HCl as a byproduct[7][15][16]. If not properly managed, the acidic conditions, especially with heating, can lead to ring-opening.

  • Troubleshooting & Solutions:

    • Favor Mild Conditions: Prioritize methods that operate at or below room temperature, such as the Steglich esterification[11][12].

    • Control Temperature: If using an acid chloride method, perform the reaction at low temperatures (e.g., 0 °C) and consider using a non-nucleophilic base like triethylamine to scavenge the generated HCl.

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Section 3: Work-up and Purification

Question 5: My product is an oil, and I'm having trouble separating it from the reaction byproducts, especially dicyclohexylurea (DCU) from a DCC-mediated coupling. How should I approach purification?

Answer: Purification of the basic ester product requires a specific work-up to remove both acidic and basic impurities, as well as the notoriously insoluble DCU.

  • Initial DCU Removal:

    • After the reaction is complete, cool the reaction mixture (e.g., in an ice bath or freezer) to further precipitate the DCU.

    • Filter the mixture through a pad of Celite to remove the bulk of the DCU. Rinse the filter cake with a small amount of the reaction solvent.

  • Aqueous Work-up for Basic Esters:

    • Dilute: Dilute the filtrate with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Wash the organic layer with a mild acidic solution, such as 1M citric acid or saturated ammonium chloride solution. Avoid strong acids like HCl , which can protonate your product and pull it into the aqueous layer. This step removes unreacted DMAP and any other basic impurities.

    • Base Wash: Wash with a saturated sodium bicarbonate solution to remove any unreacted starting carboxylic acid.

    • Brine Wash: Wash with brine to remove residual water.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • If the product is still impure, column chromatography on silica gel is the next step.

    • TLC System: Develop a suitable solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes.

    • Adding a Base: Because the product is basic, it may streak on the silica gel. To prevent this, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent. This will neutralize the acidic silanol groups on the silica surface and lead to better peak shapes.

Purification Step Purpose Key Considerations
Filtration Remove insoluble DCUCool the reaction mixture first to maximize precipitation.
Acid Wash Remove DMAP and other basesUse a mild acid (e.g., citric acid) to avoid protonating the product.
Base Wash Remove unreacted carboxylic acidSaturated NaHCO₃ is typically sufficient.
Column Chromatography Final PurificationAdd a small amount of Et₃N to the eluent to prevent streaking.

Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended for its mild conditions and good functional group tolerance.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethylazetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add the alcohol (1.1-1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash sequentially with 1M citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

**Protocol 2: Esterification via Acid Chloride (using SOCl₂) **

This method is often faster but requires careful temperature control to avoid decomposition.

  • Setup: To a round-bottom flask under an inert atmosphere, suspend 1-ethylazetidine-2-carboxylic acid (1.0 eq) in the desired alcohol (which will also act as the solvent, use at least a 10-fold excess).

  • Cooling: Cool the suspension to 0 °C.

  • SOCl₂ Addition: Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise. The reaction is exothermic and will generate HCl gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess alcohol and SOCl₂.

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully wash with saturated sodium bicarbonate solution until effervescence ceases. This will neutralize the HCl and any unreacted starting material.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography as described in Protocol 1.

Parameter Steglich Esterification (EDC/DMAP) SOCl₂/Alcohol Method
Temperature 0 °C to Room Temperature0 °C to Reflux
Key Reagents EDC, DMAPSOCl₂, Alcohol (as solvent)
Pros Very mild, good for sensitive substratesFaster, uses cheaper reagents
Cons Can form N-acylurea, EDC/DCU removalHarsh (acidic, heat), risk of decomposition
Typical Yield 60-90%50-80% (substrate dependent)

References

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  • Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). In Introduction to Organic Chemistry. [Link]

  • 08.08 Esterification of Carboxylic Acids. (2019, July 29). YouTube. [Link]

  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. (n.d.). BYJU'S. Retrieved February 23, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). Molecules. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13). Save My Exams. [Link]

  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 1-ethylazetidine-2-carboxylate Coupling Reactions

Introduction: The Challenge of Sterically Encumbered Azetidines Methyl 1-ethylazetidine-2-carboxylate presents a significant synthetic challenge due to pronounced steric hindrance around its secondary amine. The compact,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Encumbered Azetidines

Methyl 1-ethylazetidine-2-carboxylate presents a significant synthetic challenge due to pronounced steric hindrance around its secondary amine. The compact, four-membered azetidine ring, combined with the adjacent ester functionality and the N-ethyl group, creates a sterically congested environment. This bulkiness physically obstructs the approach of reagents, leading to sluggish or failed coupling reactions under standard conditions.[1] This guide provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to enable researchers to successfully couple this and similarly hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling (e.g., with HATU/DIPEA) is giving less than 10% yield. What is the most likely cause?

A1: The primary cause is severe steric hindrance.[1] The combination of the N-ethyl group and the rigid azetidine ring restricts access to the nitrogen's lone pair, making it a poor nucleophile. Standard coupling reagents like HATU may form an activated ester, but the subsequent nucleophilic attack by the azetidine nitrogen is extremely slow.[2][3]

Q2: I am attempting a Buchwald-Hartwig amination and observing significant decomposition of my aryl halide starting material. Why?

A2: This often points to an issue with the catalytic cycle. In highly hindered systems, the final reductive elimination step to form the C-N bond can be slow. This can lead to side reactions, such as β-hydride elimination from the catalyst-amine complex or catalyst decomposition. The choice of ligand is critical to promote the desired C-N bond formation.[4]

Q3: Are there any solvents I should avoid?

A3: While solvent choice is system-dependent, highly coordinating solvents can sometimes sequester the catalyst or reagents. For amide couplings, ensure the solvent can fully dissolve all components; NMP is often a good choice for its high solvating power.[5] For palladium-catalyzed reactions, anhydrous, degassed solvents like toluene or dioxane are standard.[6]

Q4: How important is inert atmosphere for these reactions?

A4: It is absolutely critical, especially for palladium-catalyzed cross-coupling reactions.[7][8] The Pd(0) active catalyst is readily oxidized to inactive Pd(II) by oxygen, which will stall the catalytic cycle.[7] Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for success.[7][9]

In-Depth Troubleshooting Guides

Problem 1: Low to No Product Formation in Amide Coupling

This is the most common failure mode. The slow nucleophilic attack of the hindered azetidine amine onto the activated carboxylate is the root cause.[2][3]

Root Cause Analysis & Solutions:

  • Insufficient Reagent Reactivity: Standard uronium/phosphonium salt reagents (HATU, HBTU) may not be potent enough. The activated intermediate they form is still too sterically demanding for the azetidine to attack efficiently.[5]

    • Solution 1: Switch to Acyl Fluoride Chemistry. Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can overcome the steric barrier.[10][11] Acyl fluorides are smaller and more electrophilic than their corresponding HATU/HBTU active esters.[11] This strategy has proven effective for coupling extremely hindered substrates where other methods fail.[10][11]

    • Solution 2: Employ a More Potent Coupling Reagent. Reagents like COMU or TCFH with catalytic Oxyma can be more effective for challenging couplings.

  • Unfavorable Reaction Kinetics: The activation energy for the coupling is too high at room temperature.

    • Solution: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[1] However, this must be done cautiously to avoid epimerization if chiral centers are present.

Problem 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

When forming a C(aryl)-N bond, the challenge shifts from nucleophilicity to the efficiency of the organometallic catalytic cycle.

Root Cause Analysis & Solutions:

  • Inappropriate Ligand Choice: The ligand on the palladium center dictates the geometry and reactivity of the catalyst. For hindered secondary amines like Methyl 1-ethylazetidine-2-carboxylate, the ligand must be bulky enough to facilitate the crucial reductive elimination step.[4][12]

    • Solution: Use Sterically Hindered Buchwald Ligands. Ligands such as RuPhos, BrettPhos, or tBuXPhos are specifically designed to promote couplings of hindered substrates. Their bulk forces the aryl and amino groups into proximity on the palladium center, promoting the final bond-forming step.

  • Incorrect Base Selection: The base plays a multifaceted role: it deprotonates the amine (or a pre-catalyst) but can also interact with the palladium center.[13] A base that is too strong or too weak can be detrimental.

    • Solution: Use a Non-Coordinating, Strong Base. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or Lithium tert-butoxide (LiOtBu) are often superior to sodium tert-butoxide (NaOtBu) or potassium carbonate for these challenging reactions. They are strong enough to deprotonate the amine without coordinating too strongly to the palladium.[6]

Visualization & Decision Workflows

Diagram 1: Troubleshooting Workflow for Failed Coupling

This decision tree guides the user through a logical sequence of troubleshooting steps when a coupling reaction fails.

G start Initial Coupling Reaction Fails (<10% Conversion) bond_type What type of bond are you forming? start->bond_type amide Amide Bond (C-N) bond_type->amide Amide cc C(aryl)-N Bond bond_type->cc C(aryl)-N reagent_check Is your coupling reagent potent enough? (e.g., HATU, HBTU) amide->reagent_check ligand_check Are you using a bulky phosphine ligand? (e.g., P(tBu)3) cc->ligand_check reagent_upgrade ACTION: Switch to Acyl Fluoride method or use a stronger reagent like COMU. reagent_check->reagent_upgrade No temp_check Did you run at room temp? reagent_check->temp_check Yes success Coupling Successful reagent_upgrade->success temp_increase ACTION: Increase temperature to 40-60°C. Monitor for side reactions. temp_check->temp_increase Yes temp_check->success No, already heated temp_increase->success ligand_upgrade ACTION: Switch to a Buchwald-type ligand (e.g., RuPhos, BrettPhos). ligand_check->ligand_upgrade No base_check What base are you using? ligand_check->base_check Yes ligand_upgrade->success base_upgrade ACTION: Switch to a stronger, non-coordinating base (e.g., LiHMDS, LiOtBu). base_check->base_upgrade NaOtBu/K2CO3 base_check->success LiHMDS/LiOtBu base_upgrade->success

Caption: Troubleshooting workflow for failed coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps in the C-N cross-coupling, highlighting the importance of the ligand.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition L-Pd(II)(Ar)(X) pd0->oa + Ar-X amine_complex Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- oa->amine_complex + R2NH (Azetidine) amido_complex Deprotonation L-Pd(II)(Ar)(NR2) amine_complex->amido_complex + Base, - HBX re Reductive Elimination (Slow Step for Hindered Amines) amido_complex->re re->pd0 Product Out (Ar-NR2) Bulky 'L' is critical here!

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Recommended Experimental Protocols

Safety Note: These protocols involve air-sensitive and potentially hazardous reagents. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[8][9][14] Glassware must be oven- or flame-dried before use.

Protocol 1: Hindered Amide Coupling via Acyl Fluoride

This protocol is adapted from methodologies developed for extremely challenging couplings.[10][11]

  • Acyl Fluoride Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

    • Add Pyridine (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Cyanuric Fluoride (0.5 eq).

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by TLC or LC-MS.

  • Coupling Reaction:

    • In a separate, flame-dried flask under Argon, dissolve Methyl 1-ethylazetidine-2-carboxylate (1.2 eq) in anhydrous DCM.

    • Slowly add the freshly prepared acyl fluoride solution from step 1 via cannula to the amine solution at room temperature.

    • Stir the reaction at room temperature overnight. If the reaction is sluggish, it may be gently heated to 40 °C.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Hindered Azetidine

This protocol utilizes a modern catalyst system designed for hindered substrates.[12]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and RuPhos (0.045 eq, 4.5 mol %).

    • Seal the tube with a septum, and purge with Argon for 15 minutes by cycling between vacuum and Argon backfill (at least 3 cycles).[7]

    • Add Lithium tert-butoxide (LiOtBu) (1.4 eq).

  • Reagent Addition & Reaction:

    • Via syringe, add anhydrous, degassed Toluene (to make a 0.2 M solution based on the aryl bromide).

    • Via syringe, add Methyl 1-ethylazetidine-2-carboxylate (1.2 eq).

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS by taking a small, quenched aliquot.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Data Summary Table

Coupling ProblemStandard MethodYieldRecommended SolutionTypical Yield Improvement
Amide Bond Formation HATU, DIPEA, DMF, 25 °C<10%Acyl Fluoride intermediate, DCM, 25-40 °C60-80%
C(aryl)-N Bond Formation Pd(OAc)₂, P(tBu)₃, NaOtBu, Toluene, 100 °C5-20%Pd₂(dba)₃, RuPhos, LiOtBu, Toluene, 100 °C70-90%

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2). Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Retrieved from [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-5. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Hethcox, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3368-3379. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Zhang, X., et al. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 56(80), 12022-12025. Retrieved from [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • H.T.L. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. Retrieved from [Link]

  • chemistNATE. (2019). catalytic cycle for coupling reactions. YouTube. Retrieved from [Link]

  • Nielsen, D. U. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • Schaller, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Jiang, G., et al. (n.d.). a-Branched Amines through Radical Coupling with 2-Azaallyl Anions, Redox Active Esters and Alkenes. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 42(1), 83-97. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 7434. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of Methyl 1-ethylazetidine-2-carboxylate

A Comparative Technical Guide for Medicinal Chemistry Applications Executive Summary This guide provides a definitive spectral analysis of Methyl 1-ethylazetidine-2-carboxylate (Et-Aze-OMe) , a constrained analogue of th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

This guide provides a definitive spectral analysis of Methyl 1-ethylazetidine-2-carboxylate (Et-Aze-OMe) , a constrained analogue of the common amino acid derivative Methyl 1-ethylprolinate (Et-Pro-OMe) .

For drug development professionals, the azetidine ring offers a critical advantage: conformational contraction . While proline induces


-turns in peptide backbones, azetidine-2-carboxylic acid (Aze) derivatives strongly favor 

-turns due to the rigid 4-membered ring geometry.[1] This guide details the NMR signatures required to validate this structure, distinguishing it from its 5-membered homologue (Proline) and common synthetic impurities.

Key Finding: The contraction from a 5-membered (pyrrolidine) to a 4-membered (azetidine) ring results in a diagnostic upfield shift of the


-protons (C3) and a distinct splitting pattern in the 

-proton (H2) due to fixed dihedral angles.
Structural & Conformational Context

To interpret the NMR data correctly, one must understand the ring dynamics. Unlike the pyrrolidine ring of proline, which undergoes rapid envelope puckering, the azetidine ring is relatively rigid but puckered (butterfly conformation).

Comparative Structural Analysis (DOT Diagram)

G Aze Methyl 1-ethylazetidine-2-carboxylate (Target Molecule) Strain Ring Strain (~26 kcal/mol) Aze->Strain High Angle Bond Angles C-N-C ~90° Aze->Angle Constrained Turn Peptide Turn Induction (Gamma-Turn) Aze->Turn Promotes Pro Methyl 1-ethylprolinate (Reference Standard) Pro->Strain Low (~6 kcal/mol) Pro->Turn Beta-Turn

Figure 1: Structural divergence between the Azetidine target and the Proline reference. The high ring strain of the azetidine core significantly impacts chemical shifts via deshielding effects.

Experimental Protocol

Objective: To acquire high-resolution spectral data suitable for purity assessment and conformational assignment.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes hydrogen bonding interactions that can broaden the amine signals seen in polar solvents like DMSO-
      
      
      
      .
  • Concentration: 15 mg sample in 0.6 mL solvent (~0.1 M).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H3/H4 multiplets).

Workflow:

  • Equilibration: Allow sample to sit in solvent for 5 minutes to ensure complete dissolution of the ester.

  • Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1/Z2 is recommended due to the high polarity of the amino-ester.

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, 2s relaxation delay.

    • 13C: 512 scans, proton-decoupled (WALTZ-16).

1H NMR Spectral Analysis

The proton spectrum of Et-Aze-OMe is characterized by the high symmetry of the ethyl group contrasted against the complex coupling of the azetidine ring.

Comparative Data Table: Azetidine vs. Proline
PositionProton TypeEt-Aze-OMe (

ppm)
Et-Pro-OMe (

ppm)
Diagnostic Feature
H2

-CH
3.65 (t) 3.15 (dd)Aze H2 is significantly deshielded due to ring strain and proximity to N/COOMe.
H3

-CH

2.15 - 2.35 (m) 1.80 - 2.10 (m)Aze H3 protons are tightly coupled; Proline H3 is often obscured by H4.
H4/H5

/

-CH

3.20 - 3.35 (m) 2.30 - 3.10 (m)Aze H4 (next to N) is chemically equivalent to Pro H5 but appears as a tighter multiplet.
N-Ethyl CH

(Ethyl)
2.55 (q) 2.65 (m)The quartet is clearer in Aze due to less steric crowding around the Nitrogen.
N-Ethyl CH

(Ethyl)
1.05 (t) 1.08 (t)Standard triplet; minimal variation.
Ester O-CH

3.72 (s) 3.70 (s)Characteristic singlet; serves as an internal integration standard (3H).
Detailed Assignment Logic
  • The

    
    -Proton (H2):  In the azetidine ring, the H2 proton typically appears as a triplet or a pseudo-triplet at 3.65 ppm . This is downfield compared to proline (~3.15 ppm).
    
    • Mechanism:[1][2][3] The bond angles in the 4-membered ring increase the s-character of the C-H bonds, leading to deshielding.

  • The Ring Protons (H3/H4):

    • H4 (adjacent to N): Resonates at 3.20–3.35 ppm . These protons are diastereotopic but often overlap due to rapid ring puckering averaging the signals at room temperature.

    • H3 (distal to N): Resonates at 2.15–2.35 ppm . In proline, the equivalent

      
      -protons are often buried in a "hump" of multiplets. In azetidine, they are distinct.
      
  • The N-Ethyl Group:

    • The methylene protons (

      
      ) appear as a sharp quartet at 2.55 ppm  (
      
      
      
      Hz).
    • Note: If the nitrogen inversion is slow (rare in simple alkyl azetidines but possible in acidic media), these protons may broaden or split.

13C NMR Spectral Analysis

The carbon spectrum provides the definitive confirmation of the 4-membered ring structure.

CarbonTypeEt-Aze-OMe (

ppm)
Et-Pro-OMe (

ppm)
Analysis
C=O Carbonyl173.5 174.2Ester carbonyl.
C2

-CH
66.8 65.5Diagnostic: C2 in azetidine is deshielded relative to proline.
C4

-CH

54.2 53.4 (C5)Carbon adjacent to Nitrogen.
C3

-CH

23.5 29.2Critical: The C3 carbon in the 4-membered ring is significantly shielded (upfield) compared to the 5-membered ring.
Ethyl N-CH

51.5 49.8Ethyl methylene.
Ethyl CH

12.8 13.5Ethyl methyl.
OMe O-CH

52.1 51.8Methyl ester.
Troubleshooting & Impurity Profile

When synthesizing or sourcing Et-Aze-OMe, specific impurities related to the ring-closure step are common.

Purity Analysis Workflow (DOT Diagram)

Workflow Sample Crude Sample NMR 1H NMR Screening Sample->NMR Decision Check H2/H4 Region NMR->Decision Impurity1 Impurity A: Uncyclized Linear Amine (Look for broad m at 2.8-3.0 ppm) Decision->Impurity1 Broad signals Impurity2 Impurity B: Hydrolyzed Acid (Loss of OMe singlet at 3.72 ppm) Decision->Impurity2 Missing OMe Pass Pure Azetidine (Sharp Triplet at 3.65 ppm) Decision->Pass Clean Spectra

Figure 2: Diagnostic workflow for identifying common synthetic failures in azetidine production.

Common Impurities:

  • 
    -Chloro/Bromo amines:  If synthesized via cyclization of 
    
    
    
    -halo amines, unreacted starting material will show triplets downfield (~3.5 ppm for
    
    
    ) lacking the complex splitting of the ring.
  • Ring Opening: Azetidines are susceptible to acid-catalyzed ring opening.[4] Presence of signals resembling N-ethyl-homoserine indicates degradation.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990).[5] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers. Link

  • Sienna, J. et al. (2023).[6] Conformational Analysis of Azetidine-Based Amino Acids. MDPI Molecules. Link

  • PubChem. (2023). Methyl azetidine-2-carboxylate Compound Summary. National Library of Medicine. Link

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of Methyl 1-ethylazetidine-2-carboxylate

Topic: Mass spectrometry (LC-MS) fragmentation patterns of Methyl 1-ethylazetidine-2-carboxylate Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis of the mass spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation patterns of Methyl 1-ethylazetidine-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric fragmentation of Methyl 1-ethylazetidine-2-carboxylate (CAS: 54773-04-5), a strained four-membered heterocyclic amino acid derivative. Often used as a proline mimic in drug discovery to restrict peptide conformation, its analysis requires distinguishing it from its five-membered homolog, Methyl 1-ethylpyrrolidine-2-carboxylate .

This document details the specific fragmentation pathways driven by ring strain, providing a comparative baseline to ensure accurate structural identification in pharmacokinetic and impurity profiling workflows.[1]

Experimental Specifications & Methodology

To ensure reproducibility, the following experimental conditions are recommended for the generation of the fragmentation data discussed below.

Standardized LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Protonation of the tertiary amine is highly favorable ([M+H]⁺).
Capillary Voltage 3.0 - 3.5 kVStandard range to maintain stable spray without in-source fragmentation.
Cone Voltage 20 - 30 VSufficient to decluster adducts but low enough to preserve the parent ion.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE reveals the parent; High CE exposes the ring-opening fragments.
Mobile Phase 0.1% Formic Acid in H₂O/MeCNAcidic pH ensures full protonation of the basic nitrogen.

Fragmentation Mechanics: The Ring Strain Factor

The fragmentation of Methyl 1-ethylazetidine-2-carboxylate (


 144.1) is dominated by the release of ring strain, a feature absent in its pyrrolidine homologs.
Primary Fragmentation Pathways
  • Pathway A: Ester Cleavage (Neutral Loss)

    • Mechanism: Standard inductive cleavage common to amino acid esters.

    • Observation: Loss of the methoxy radical (

      
      OCH₃, -31 Da) or methanol (CH₃OH, -32 Da) to form the acylium ion.
      
    • Fragment:

      
       112/113.
      
  • Pathway B: N-Dealkylation (McLafferty-like)

    • Mechanism: The N-ethyl group undergoes a hydride transfer and cleavage, releasing neutral ethylene (C₂H₄).

    • Observation: A loss of 28 Da, generating the secondary amine.

    • Fragment:

      
       116.
      
  • Pathway C: Ring Opening (The "Azetidine Signature")

    • Mechanism: The high strain energy (~26 kcal/mol) of the azetidine ring drives C-C bond cleavage, often via a retro-[2+2] cycloaddition mechanism or direct ring scission.

    • Observation: Cleavage of the ring leads to linear iminium ions, distinct from the stable pyrrolidine ring of the homolog.

    • Fragment:

      
       85 (Loss of ester -COOCH₃) followed by ring opening.
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for the protonated parent ion (


 144).

FragmentationPathways Parent Parent Ion [M+H]+ m/z 144 (Methyl 1-ethylazetidine-2-carboxylate) Acylium Acylium Ion m/z 112 (Loss of CH3OH) Parent->Acylium -32 Da (MeOH) SecAmine N-Desethyl Ion m/z 116 (Loss of C2H4) Parent->SecAmine -28 Da (Ethylene) Azetidinium Azetidinium Ion m/z 85 (Loss of COOCH3) Parent->Azetidinium -59 Da (COOMe) LinearFrag Linear Iminium m/z 42/44 (Ring Scission) Azetidinium->LinearFrag Ring Opening (High Energy)

Caption: Competing fragmentation pathways for Methyl 1-ethylazetidine-2-carboxylate ESI+.

Comparative Analysis: Azetidine vs. Pyrrolidine

The core challenge in analyzing this compound is distinguishing it from Methyl 1-ethylpyrrolidine-2-carboxylate (a 5-membered ring homolog). While they share similar functional groups, their response to collision-induced dissociation (CID) differs significantly due to ring stability.

Comparative Data Table
FeatureMethyl 1-ethylazetidine-2-carboxylate (4-Ring)Methyl 1-ethylpyrrolidine-2-carboxylate (5-Ring)Diagnostic Note
Parent Ion (

)
144.1158.1 (Homolog + CH₂)Mass shift of 14 Da facilitates basic separation.
Base Peak (Low CE)

144 (Parent)

158 (Parent)
Both stable at low energy.
Ring Stability Low: Prone to ring opening at moderate CE (20-30 eV).High: Ring remains intact; fragmentation dominates at substituents.Key Differentiator
Major Fragment 1

116 (Loss of Ethylene, -28)

130 (Loss of Ethylene, -28)
N-ethyl loss is common to both.
Major Fragment 2

85 (Azetidinium, -59)

99 (Pyrrolidinium, -59)
Loss of ester group.
Unique Signature High abundance of low-mass linear fragments (

42-44) due to ring disintegration.
Dominant cyclic fragments (

70, 99); ring resists breaking.
Azetidine "shatters" more easily.

Detailed Experimental Protocol

To replicate these findings for impurity profiling or structural confirmation, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 1-ethylazetidine-2-carboxylate in 1 mL of Methanol (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 H₂O:MeCN + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Note: Avoid using phosphate buffers as they suppress ionization in ESI.

Step 2: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Reasoning: Azetidines are polar; a standard C18 provides sufficient retention to separate from salts.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-5 min: 5% -> 95% B

    • Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA.

Step 3: Data Acquisition & Analysis
  • Perform a Product Ion Scan (MS2) of parent

    
     144.1.
    
  • Extract Ion Chromatograms (EIC) for

    
     116 (Des-ethyl) and 
    
    
    
    85 (Des-ester).
  • Validation Criteria: The ratio of

    
     85 to 
    
    
    
    116 should be consistent across injections. A significant deviation (>20%) suggests co-elution with an isomer.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 529062, Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from

  • University of Michigan. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing Azetidine-2-Carboxylic Acid. Deep Blue Repositories. Retrieved from

  • MDPI. (2023).[2] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Retrieved from

  • ChemRxiv. (2025).[3] An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from

Sources

Validation

A Comparative Guide to HPLC Methodologies for Purity Determination of Methyl 1-ethylazetidine-2-carboxylate

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. Met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. Methyl 1-ethylazetidine-2-carboxylate, a small, polar, and basic molecule, presents unique analytical challenges that necessitate a thoughtful approach to HPLC method development. This guide provides an in-depth comparison of various HPLC strategies, offering field-proven insights and experimental frameworks to empower you in selecting and developing a method that ensures the highest standards of scientific integrity.

The Analytical Challenge: Understanding Methyl 1-ethylazetidine-2-carboxylate

Methyl 1-ethylazetidine-2-carboxylate is characterized by several key physicochemical properties that influence its chromatographic behavior:

  • High Polarity: Its small size and the presence of polar functional groups (ester and tertiary amine) lead to poor retention on traditional reversed-phase C18 columns.

  • Basic Nature: The tertiary amine is basic, which can result in poor peak shape (tailing) on silica-based columns due to interactions with acidic silanols.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering standard UV detection challenging for trace-level impurity analysis.

  • Potential for Chirality: The carbon at the 2-position of the azetidine ring is a chiral center, necessitating consideration of enantiomeric separation if the material is not stereochemically pure.

This combination of properties requires a departure from standard reversed-phase HPLC and an exploration of alternative chromatographic modes and detection techniques.

Comparative Analysis of HPLC Methodologies

This section provides a detailed comparison of four primary HPLC-based techniques for the purity analysis of Methyl 1-ethylazetidine-2-carboxylate: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Chromatography with Ion-Pairing, Mixed-Mode Chromatography, and Supercritical Fluid Chromatography (SFC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[1][2] The retention mechanism in HILIC is complex, involving partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic content.[3]

Scientific Rationale: For a polar molecule like Methyl 1-ethylazetidine-2-carboxylate, HILIC offers the significant advantage of strong retention without the need for derivatization or ion-pairing agents.[4][5] The high organic content of the mobile phase is also beneficial for enhancing sensitivity with mass spectrometry (MS) detection.[6]

dot

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Separation cluster_detection Detection cluster_analysis Data Analysis Sample Dissolve Sample in Acetonitrile/Water (95:5) Inject Inject Sample->Inject Column HILIC Column (e.g., Amide, Silica) Inject->Column Detector Detection (CAD, ELSD, or MS) Column->Detector MobilePhase Mobile Phase: High Acetonitrile Gradient Data Purity Assessment Detector->Data

Caption: HILIC Experimental Workflow.

Experimental Protocol: HILIC-CAD/MS

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases often provide good peak shape for basic compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of system suitability tests. Before sample analysis, a standard solution of Methyl 1-ethylazetidine-2-carboxylate should be injected to verify retention time, peak shape, and detector response. The use of a volatile buffer like ammonium formate ensures compatibility with both CAD and MS detection.[7]

Reversed-Phase Chromatography with Ion-Pairing

While traditional reversed-phase chromatography is unsuitable, the addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionic and highly polar compounds.[8][9] For the cationic Methyl 1-ethylazetidine-2-carboxylate, an anionic ion-pairing reagent, such as an alkyl sulfonate, forms a neutral ion pair that can be retained by the non-polar stationary phase.[10]

Scientific Rationale: This approach allows the use of widely available and well-understood C18 columns. The choice and concentration of the ion-pairing reagent provide an additional parameter to manipulate selectivity. However, ion-pairing reagents can be detrimental to column longevity and are often not compatible with MS detection unless volatile reagents are used.[11]

dot

IP_RP_Workflow cluster_prep Sample Preparation cluster_hplc Ion-Pair RP Separation cluster_detection Detection cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample->Inject Column C18 Column Inject->Column Detector Detection (CAD, ELSD) Column->Detector MobilePhase Mobile Phase with Ion-Pair Reagent Data Purity Assessment Detector->Data

Caption: Ion-Pair Reversed-Phase Workflow.

Experimental Protocol: Ion-Pair RP-CAD

  • Column: C18 column (e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm).

  • Mobile Phase: 5 mM Sodium 1-Hexanesulfonate in 20 mM Phosphate Buffer pH 3.0 : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Trustworthiness of the Protocol: The use of a non-volatile buffer and ion-pairing reagent in this protocol makes it incompatible with MS detection. The method's reliability hinges on consistent mobile phase preparation and thorough column equilibration. System suitability should include monitoring for any changes in retention time, which could indicate column degradation.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms on a single column.[12][13] This approach is particularly well-suited for separating complex mixtures containing compounds with a wide range of polarities and charges.[14][15]

Scientific Rationale: For Methyl 1-ethylazetidine-2-carboxylate, a mixed-mode column with both C18 and cation-exchange properties would provide dual retention mechanisms: hydrophobic interaction from the C18 ligands and electrostatic interaction with the cation-exchange groups. This can lead to unique selectivity and improved peak shape for basic compounds without the need for ion-pairing reagents.[12]

dot

MMC_Workflow cluster_prep Sample Preparation cluster_hplc Mixed-Mode Separation cluster_detection Detection cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample->Inject Column Mixed-Mode Column (RP/Cation-Exchange) Inject->Column Detector Detection (CAD, MS) Column->Detector MobilePhase Buffered Mobile Phase (pH & Ionic Strength Control) Data Purity Assessment Detector->Data

Caption: Mixed-Mode Chromatography Workflow.

Experimental Protocol: MMC-MS

  • Column: Mixed-mode column (e.g., SIELC Primesep 100, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer (MS).

Trustworthiness of the Protocol: The use of a volatile mobile phase makes this method fully compatible with MS detection, which is highly advantageous for impurity identification.[16] Method development with mixed-mode columns can be more complex due to the multiple interactions at play. System suitability should therefore include a standard mixture of known polar and non-polar compounds to ensure both retention mechanisms are active and reproducible.

Supercritical Fluid Chromatography (SFC) for Chiral Purity

Given the chiral center in Methyl 1-ethylazetidine-2-carboxylate, assessing enantiomeric purity is crucial. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional normal-phase HPLC.[17][18]

Scientific Rationale: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of the mobile phase allow for high flow rates and rapid separations. Polysaccharide-based chiral stationary phases are commonly used and often exhibit excellent enantioselectivity in SFC.[19]

dot

SFC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral SFC Separation cluster_detection Detection cluster_analysis Data Analysis Sample Dissolve Sample in Modifier (e.g., Methanol) Inject Inject Sample->Inject Column Chiral Stationary Phase (e.g., Amylose-based) Inject->Column Detector Detection (UV, MS) Column->Detector MobilePhase Mobile Phase: Supercritical CO2 + Modifier Data Enantiomeric Purity Detector->Data

Caption: Chiral SFC Workflow.

Experimental Protocol: Chiral SFC-MS

  • Column: Amylose-based chiral column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detector: UV (if any response) and Mass Spectrometer (MS).

Trustworthiness of the Protocol: The addition of a basic modifier like diethylamine is often necessary to improve the peak shape of basic compounds on polysaccharide-based chiral columns in SFC.[9] The method's suitability is confirmed by injecting a racemic standard to demonstrate baseline separation of the enantiomers. MS detection provides confirmation of the identity of each enantiomeric peak.

Data Presentation and Comparison

Methodology Principle Advantages Disadvantages Recommended Detector
HILIC Partitioning on a polar stationary phaseExcellent retention for polar compounds; MS-friendly mobile phases.[4]Can be less robust than reversed-phase; sensitive to water content in sample and mobile phase.CAD, ELSD, MS
Ion-Pair RP Forms neutral ion-pairs for retention on a non-polar stationary phaseUtilizes common C18 columns; adjustable selectivity.[8]Column contamination; generally not MS-compatible; can have long equilibration times.CAD, ELSD
Mixed-Mode Combines reversed-phase and ion-exchange retentionUnique selectivity; good peak shape for bases without ion-pairing; MS-compatible.[12]More complex method development; fewer column choices available.CAD, MS
Chiral SFC Separation on a chiral stationary phase using a supercritical fluid mobile phaseFast separations; reduced solvent consumption; excellent for chiral purity.[17]Requires specialized instrumentation; not suitable for achiral impurity profiling.UV, MS

Choosing the Right Detector

Given the lack of a strong chromophore in Methyl 1-ethylazetidine-2-carboxylate, universal detectors or mass spectrometry are essential.

  • Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD): Both are universal detectors that are not dependent on the optical properties of the analyte.[1] They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles. CAD generally offers better sensitivity, a wider dynamic range, and more consistent response factors compared to ELSD, making it well-suited for impurity quantification.[20][21]

  • Mass Spectrometry (MS): MS is the most powerful detection technique, providing not only quantification but also structural information for impurity identification.[16] Its high sensitivity and selectivity make it ideal for trace-level analysis. When coupled with the chromatographic techniques described above, LC-MS provides an unparalleled ability to comprehensively profile the impurities of a drug substance.[22][23]

Method Validation: A Pillar of Scientific Integrity

Once a suitable HPLC method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][24][25][26] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity determination of Methyl 1-ethylazetidine-2-carboxylate requires a tailored analytical approach that addresses its inherent polarity, basicity, and lack of a strong chromophore. While no single method is universally superior, this guide provides a comparative framework to aid in the selection and development of an appropriate HPLC methodology.

  • For general purity and related substance analysis, HILIC and Mixed-Mode Chromatography coupled with CAD or MS detection are the most promising strategies. They offer excellent retention and are compatible with the sensitive detection required for impurity profiling.

  • Ion-Pair Reversed-Phase Chromatography can be a viable alternative if MS compatibility is not a primary concern and a universal detector like CAD is available.

  • For assessing enantiomeric purity, Chiral SFC is the technique of choice, offering rapid and efficient separations.

By understanding the scientific principles behind each technique and following a rigorous method development and validation process, researchers can establish a reliable and robust analytical method that ensures the quality and safety of their drug substance.

References

Sources

Comparative

Comparative Guide: Reactivity of Methyl 1-ethylazetidine-2-carboxylate vs. Proline Esters

Executive Summary This technical guide provides a comparative analysis of Methyl 1-ethylazetidine-2-carboxylate (Et-Aze-OMe) and Proline Methyl Ester (Pro-OMe) . While both are cyclic -amino esters used as scaffolds in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Methyl 1-ethylazetidine-2-carboxylate (Et-Aze-OMe) and Proline Methyl Ester (Pro-OMe) . While both are cyclic


-amino esters used as scaffolds in peptidomimetics and organocatalysis, their reactivity profiles diverge significantly due to ring strain.

Key Takeaway: The azetidine derivative (Et-Aze-OMe) exhibits distinct "strain-driven reactivity." Unlike the thermodynamically stable proline ester, Et-Aze-OMe possesses high ring strain (~25 kcal/mol), making it susceptible to ring-opening reactions under acidic conditions or nucleophilic attack. This guide details the structural causality, stability metrics, and handling protocols required for these compounds.

Structural & Electronic Fundamentals

The primary differentiator between these two scaffolds is the ring size, which dictates hybridization, basicity, and conformational landscape.

Ring Strain and Hybridization
  • Proline Esters (5-membered): Exist in a flexible envelope conformation with minimal ring strain (~5-6 kcal/mol). The nitrogen atom is essentially

    
     hybridized, making it a robust secondary (or tertiary, if alkylated) amine.
    
  • Azetidine Esters (4-membered): The 4-membered ring imposes significant angle strain (~25.4 kcal/mol).[1] To relieve this, the C-N-C bond angle is compressed (~90°), forcing the nitrogen lone pair into an orbital with higher s-character.

Basicity ( ) Implications

The increased s-character of the azetidine nitrogen lone pair renders it less basic than its pyrrolidine (proline) counterpart.

  • Proline (

    
    -alkyl): 
    
    
    
    (Highly basic).
  • Azetidine (

    
    -alkyl): 
    
    
    
    (Moderately basic).
  • Impact: Et-Aze-OMe is a weaker hydrogen bond acceptor and a less effective general base catalyst than Pro-OMe equivalents.

Visualization: Structural Divergence

The following diagram illustrates the strain-driven reactivity divergence between the two scaffolds.

ReactivityComparison Proline Proline Ester (5-Ring) StrainPro Low Strain (~5 kcal/mol) Stable Conformation Proline->StrainPro Azetidine Azetidine Ester (4-Ring) StrainAze High Strain (~25 kcal/mol) Bond Angle Distortion Azetidine->StrainAze ReactivityPro Standard Ester Hydrolysis Ring Intact StrainPro->ReactivityPro Thermodynamic Stability ReactivityAze Competing Pathways: 1. Ester Hydrolysis 2. Ring Opening (Acid/Nu) StrainAze->ReactivityAze Strain Release Drive

Figure 1: Comparative flow of structural properties leading to differential reactivity profiles.

Reactivity Profile: Hydrolysis & Stability

This section analyzes the stability of the compounds under standard synthetic conditions.

Acid Stability (The Critical Distinction)
  • Proline Esters: The pyrrolidine ring is inert to standard acidic hydrolysis conditions (e.g., 6N HCl,

    
    ). The ester moiety hydrolyzes to the free acid without affecting the heterocycle.
    
  • Azetidine Esters: The azetidine ring is acid-labile . Under strong acidic conditions (e.g., 6N HCl), the ring nitrogen becomes protonated, creating a good leaving group. Nucleophilic attack (by

    
     or 
    
    
    
    ) at the
    
    
    - or
    
    
    -carbon leads to ring opening, often yielding homoserine derivatives or
    
    
    -halo amino acids.
Ester Hydrolysis Kinetics

While specific rate constants depend on the exact conditions, the steric environment of the


-ethyl group in Et-Aze-OMe shields the carbonyl less effectively than bulky protecting groups, but the ring pucker can alter the trajectory of nucleophilic attack.
  • Observation: Base-mediated saponification (LiOH/MeOH) is generally safe for Et-Aze-OMe, provided the temperature is controlled (

    
     to RT) to prevent elimination reactions or polymerization.
    
Data Summary
FeatureMethyl 1-ethylazetidine-2-carboxylateProline Methyl Ester
Ring Size 4-membered5-membered
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol
Nitrogen Basicity Lower (

)
Higher (

)
Acid Stability Unstable (Ring opens in strong acid)Stable (Resistant to ring opening)
Conformation Puckered (Rigid but flexible peptides)Envelope (Defined pucker)
Primary Decomposition Ring Opening / PolymerizationRacemization (under harsh base)

Experimental Protocols

To validate the stability differences, the following self-validating protocols are recommended.

Protocol: Comparative Acid Stability Assay

This experiment quantifies the susceptibility of the azetidine ring to opening compared to the proline standard.

Materials:

  • Compound A: Methyl 1-ethylazetidine-2-carboxylate (10 mg)

  • Compound B: Proline methyl ester (10 mg)

  • Solvent:

    
     containing 1M DCl (Deuterated Hydrochloric Acid)
    
  • Internal Standard: Maleic Acid (5 mg)

Methodology:

  • Preparation: Dissolve 10 mg of the substrate in 0.6 mL of 1M DCl/

    
     in an NMR tube. Add Maleic Acid as a quantitative internal standard.
    
  • Time-Zero Scan: Acquire a

    
     NMR spectrum immediately at 
    
    
    
    .
  • Incubation: Heat the NMR tubes to

    
     in a temperature-controlled probe or oil bath.
    
  • Monitoring: Acquire spectra at 1-hour intervals for 12 hours.

  • Analysis:

    • Monitor the disappearance of the ring protons (

      
      -H).
      
    • Proline: Expect loss of methyl ester peak (

      
      ) only (hydrolysis to acid).
      
    • Azetidine: Expect appearance of acyclic chain signals (multiplets corresponding to

      
      -chloro/hydroxy amino acid chains) alongside ester hydrolysis.
      
Protocol: Synthesis via Cyclization (Representative)

Since Et-Aze-OMe is often synthesized rather than bought, this protocol outlines the critical cyclization step, highlighting the need to avoid polymerization.

SynthesisWorkflow Start Gamma-Halo Amine (Precursor) Cyclization Cyclization (Heat, Base) Start->Cyclization Intramolecular SN2 Extraction Extraction (Cold Ether) Cyclization->Extraction Quench Purification Distillation/Chrom (Neutral Alumina) Extraction->Purification Isolate

Figure 2: General workflow for Azetidine synthesis.[1][2] Note: Silica gel chromatography can degrade azetidines; neutral alumina is preferred.[3]

Application in Drug Design (Bioisosteres)

Why use the unstable azetidine?

  • Conformational Constraint: The azetidine ring constrains the

    
     torsion angle of the peptide backbone more strictly than proline in certain vectors, potentially locking bioactive conformations.
    
  • Metabolic Stability (Peptidase): Despite chemical instability to acid, the azetidine amide bond is often resistant to specific proteases that recognize the proline ring, offering extended half-life in biological media (at neutral pH).

  • Lower Basicity: The reduced basicity of the amine can improve membrane permeability by increasing the fraction of the uncharged species at physiological pH.

References

  • Couty, F., & Evano, G. (2009). Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International. Link

  • Sirenko, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry (RSC) Advances. Link

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990).[4] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[2][4][5][6][7][8][9] Biopolymers.[4][10][11] Link

  • BenchChem Technical Support. (2025). Azetidine Ring Formation and Stability Troubleshooting Guide.Link

  • Rodgers, K. J. (2024).[2] A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). University of Technology Sydney. Link

Sources

Validation

Biological activity comparison of N-ethyl vs N-methyl azetidine-2-carboxylates

The following guide provides an in-depth technical comparison of -methyl and -ethyl azetidine-2-carboxylates, synthesizing physicochemical properties, receptor pharmacology, and peptidomimetic utility. Comparative Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of


-methyl and 

-ethyl azetidine-2-carboxylates, synthesizing physicochemical properties, receptor pharmacology, and peptidomimetic utility.

Comparative Biological Profile: -Methyl vs. -Ethyl Azetidine-2-Carboxylates

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a conformationally restricted four-membered ring analogue of proline. While Aze itself is known for its proteotoxicity due to misincorporation into proteins (mimicking proline), its


-alkylated derivatives—specifically 

-methyl (N-Me-Aze)
and

-ethyl (N-Et-Aze)
—represent distinct chemical tools.

This guide delineates the divergence in their biological activity. The core distinction lies in steric tolerance :


-methylation is often tolerated or enhances selectivity in specific receptor pockets (e.g., mGluR) and peptide turns, whereas 

-ethylation acts as a "steric break," drastically altering peptide bond cis/trans equilibria and abolishing activity at tight orthosteric binding sites.

Physicochemical & Structural Comparison

The transition from a methyl to an ethyl group on the azetidine nitrogen introduces significant steric and lipophilic changes that drive biological differences.

Table 1: Physicochemical Properties Comparison
Feature

-Methyl-Azetidine-2-Carboxylate

-Ethyl-Azetidine-2-Carboxylate
Impact on Bioactivity
Steric Bulk (A-value) Low (~1.7 kcal/mol)High (~1.8–2.0 kcal/mol)

-Et creates severe clash in restricted binding pockets.
Lipophilicity (cLogP) ~ -1.8 (More polar)~ -1.3 (More lipophilic)

-Et has slightly higher membrane permeability.
Amide Bond Conformation Favors cis (Tertiary amide)Strongly favors cis

-Et stabilizes type VI

-turns more aggressively.
Ribosomal Acceptance NegligibleNoneBoth prevent the "Trojan Horse" toxicity of native Aze.

Biological Activity Analysis

Receptor Pharmacology: Metabotropic Glutamate Receptors (mGluRs)

Azetidine dicarboxylates are established scaffolds for mGluR ligands.[1] The biological response to


-alkylation here is a classic example of the "Methyl-Ethyl Switch."
  • 
    -Methyl-Aze Derivatives: 
    Studies on trans-azetidine-2,4-dicarboxylic acid indicate that 
    
    
    
    -methylation can be tolerated at certain mGluR subtypes (e.g., mGluR2), though often with reduced potency compared to the free amine. The methyl group fits into the hydrophobic sub-pocket adjacent to the glutamate binding site.
  • 
    -Ethyl-Aze Derivatives: 
    Activity Nullification:  The ethyl group introduces excessive steric volume. In orthosteric glutamate binding sites, which are evolved to bind the small 
    
    
    
    -amino group of glutamate, the ethyl group causes steric exclusion. Consequently,
    
    
    -ethyl derivatives are typically inactive as agonists, though they may occasionally function as weak antagonists if they prevent domain closure.
Peptidomimetics & Conformational Control

In peptide engineering, these residues are used to induce specific secondary structures.

  • Mechanism: Unlike Proline, which has a trans:cis ratio of roughly 4:1 in water,

    
    -alkylated azetidines shift this equilibrium significantly toward the cis isomer due to the relief of steric strain between the 
    
    
    
    -alkyl group and the C
    
    
    -carbonyl in the trans state.
  • Comparison:

    
    -Et-Aze induces a more rigid cis-lock than 
    
    
    
    -Me-Aze. This makes
    
    
    -Et-Aze a superior tool for nucleating Type VI
    
    
    -turns
    , which are critical for stabilizing hairpin structures in macrocyclic peptides.
Toxicity & Protein Incorporation
  • Native Aze Toxicity: Aze is toxic because prolyl-tRNA synthetase mischarges it onto tRNA

    
    , leading to its incorporation into collagen. This disrupts the collagen triple helix (Aze ring angle is 90° vs Proline's 108°), causing connective tissue failure.
    
  • 
    -Alkylated Safety:  Both 
    
    
    
    -Me and
    
    
    -Et modifications render the amino acid unrecognizable to prolyl-tRNA synthetase. Therefore, neither derivative exhibits the proteotoxicity associated with the parent Aze molecule.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Aze versus its


-alkylated derivatives in a biological system.

Aze_Activity_Pathways cluster_0 Input Compounds Aze Native Aze-2-COOH tRNA_Synth Prolyl-tRNA Synthetase Aze->tRNA_Synth Mimics Pro N_Me N-Methyl-Aze N_Me->tRNA_Synth Steric Block mGluR_Bind mGluR Receptor Binding Pocket N_Me->mGluR_Bind Fits Pocket N_Et N-Ethyl-Aze N_Et->tRNA_Synth Steric Block N_Et->mGluR_Bind Too Bulky Collagen_Fail Incorporation -> Collagen Failure (TOXICITY) tRNA_Synth->Collagen_Fail Safe_Exclusion Ribosomal Exclusion (NO PROTEOTOXICITY) tRNA_Synth->Safe_Exclusion Rejected Agonist Receptor Activation (Partial/Full) mGluR_Bind->Agonist Steric_Clash Steric Exclusion (INACTIVE) mGluR_Bind->Steric_Clash

Figure 1: Mechanistic divergence of Azetidine derivatives. Native Aze follows a toxicity pathway via protein misincorporation.


-alkylation blocks this toxicity but differentiates receptor activity based on steric fit (

-Me fits,

-Et clashes).

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination

This method ensures high purity of the


-alkylated derivatives for biological testing.
  • Starting Material: Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in Methanol.

  • Aldehyde Addition:

    • For

      
      -Methyl : Add Formaldehyde (37% aq. solution, 5.0 eq).
      
    • For

      
      -Ethyl : Add Acetaldehyde (5.0 eq).
      
  • Catalyst: Add Pd/C (10% wt) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12–16 hours at Room Temperature.
    
    • Validation Point: Monitor via TLC (n-BuOH:AcOH:H2O 4:1:1). The product will show a higher

      
       and stain differently with ninhydrin (secondary amines stain yellow/orange; tertiary amines may require iodine vapor).
      
  • Purification: Filter through Celite, concentrate, and recrystallize from EtOH/Et2O.

Protocol B: mGluR Functional Assay (IP Accumulation)

Used to confirm the "Methyl-Ethyl Switch" in receptor activity.

  • Cell Line: CHO cells stably expressing human mGluR2.

  • Seeding: Seed cells at 50,000 cells/well in 96-well plates.

  • Labeling: Incubate with

    
    -myo-inositol (1 
    
    
    
    Ci/mL) for 24 hours.
  • Treatment:

    • Wash cells with buffer containing 10 mM LiCl (to block inositol monophosphatase).

    • Add

      
      -Me-Aze  or 
      
      
      
      -Et-Aze
      (concentration range
      
      
      to
      
      
      M).
    • Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Lyse cells with 0.1 M Formic acid. Separate inositol phosphates on anion-exchange resin (Dowex).

  • Data Analysis: Plot dose-response curves.

    • Expected Result:

      
      -Me-Aze will show a measurable 
      
      
      
      (likely micromolar range).
      
      
      -Et-Aze will show flat baseline (inactive).

References

  • Kozikowski, A. P., et al. (1993).[1] Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives. Journal of Medicinal Chemistry.

  • Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry.[2]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.

  • Couty, F., & Evano, G. (2006).[3] Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International.[3]

  • Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide cis-trans isomerism of N-alkyl-proline and azetidine-2-carboxylic acid derivatives. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-ethylazetidine-2-carboxylate

Part 1: Executive Safety Directive (The "Why" and "What") Status: Research Chemical / Building Block Primary Hazard Classification (Inferred): High Hazard Irritant / Potential Corrosive Signal Word: WARNING (Default) / D...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" and "What")

Status: Research Chemical / Building Block Primary Hazard Classification (Inferred): High Hazard Irritant / Potential Corrosive Signal Word: WARNING (Default) / DANGER (If Free Base)

Handling Methyl 1-ethylazetidine-2-carboxylate requires a departure from standard "organic building block" protocols. Unlike stable piperidine or pyrrolidine analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol), making this molecule a "spring-loaded" electrophile.

While specific toxicological data for the N-ethyl derivative is often limited in public vendor catalogs, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous azetidine-2-carboxylates (CAS 69684-69-1) and N-alkyl azetidines.

Critical Risk Factors[1][2][3][4]
  • Ring Strain Reactivity: The 4-membered nitrogen ring is susceptible to ring-opening nucleophilic attack, potentially acting as an alkylating agent in vivo (DNA/protein modification).

  • Skin Absorption: The N-ethyl group and ester moiety significantly increase lipophilicity compared to the parent amino acid, enhancing skin permeation rates.

  • Base Sensitivity: As a tertiary amine ester, the free base is prone to hydrolysis and polymerization if stored improperly.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Risk Assessment. Do not rely on standard latex gloves.

PPE Specification Table
Protection ZoneComponentSpecificationRationale (Scientific Basis)
Dermal (Hands) Primary Glove Nitrile (High Grade) Thickness: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

5 mil (0.12 mm)Breakthrough: >480 min (estimated).Protects against incidental splashes.
Secondary Glove (High Risk*)Silver Shield / Laminate Required for Free Base handling or neat liquid transfers. Azetidines can permeate nitrile over time.
Respiratory Primary Control Fume Hood Face Velocity: 80–100 fpm.All open handling must occur here.
Backup Respirator (P100 + OV) Only if hood failure occurs. Use NIOSH-approved Organic Vapor (OV) cartridges.
Ocular Eye Wear Chemical Goggles Safety glasses are insufficient due to the corrosive potential of the amine functionality.
Body Outer Layer Tyvek® Lab Coat Prefer disposable, impervious lab coats over cotton to prevent fabric saturation.

*High Risk defined as: Handling >5g, heating, or handling the liquid free base form.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Operational Planning

Before uncapping the vial, verify the physical form.

  • Hydrochloride Salt: White/off-white solid. Hazard: Dust inhalation.

  • Free Base: Colorless to yellow liquid. Hazard: Vapor/Skin absorption.

Phase B: Handling Workflow

This protocol utilizes a "Zone Defense" strategy to contain the chemical.

HandlingWorkflow cluster_hood Fume Hood Zone (Sash < 18 inches) Start Storage (-20°C, Inert) Equilibrate Equilibration (Warm to RT) Start->Equilibrate Prevent Condensation Transfer Transfer/Weighing (Fume Hood Only) Equilibrate->Transfer Inside Hood Reaction Reaction Setup Transfer->Reaction Closed Vessel Decon Decontamination (Acidic Wash) Transfer->Decon Tools/Spills Reaction->Decon Waste Stream

Figure 1: Operational workflow emphasizing the containment zone within the fume hood.

Phase C: Specific Handling Steps
  • Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture, which hydrolyzes the ester (forming the zwitterionic acid) and degrades the strained ring.

  • Weighing:

    • Solids: Use an anti-static gun if the salt is fluffy. Weigh inside the hood using a draft shield.

    • Liquids: Do not pour. Use a gas-tight syringe or positive-displacement pipette.

    • Trust Factor: Syringes prevent the "last drop" drip that often contaminates glove fingers.

  • Solvent Compatibility:

    • Dissolve in anhydrous DCM, THF, or Methanol.

    • Avoid: Acetone (can react with amines) or water (hydrolysis).

Part 4: Emergency Response & Decontamination

Spill Management

Scenario: 100 mg spill of solid/liquid inside the hood.

  • Isolate: Lower sash immediately. Alert nearby personnel.

  • Neutralize:

    • Azetidines are basic. Treat the spill with 1M HCl (if compatible with surrounding materials) or a dedicated chemical spill pad.

    • Mechanism:[1][2] Protonation of the nitrogen (

      
      ) reduces volatility and skin permeability.
      
  • Clean: Absorb with vermiculite.[3] Double bag in hazardous waste polyethylene bags.

Exposure First Aid[6][7]
  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Isolate the eye (do not let runoff enter the unaffected eye).

Part 5: Waste Disposal Logic

Do not dispose of down the drain. The aquatic toxicity of azetidines is often underestimated.

  • Quenching: If you have residual reaction mixture, quench with dilute acid (HCl) to convert the azetidine to its non-volatile salt form.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in THF/MeOH.

  • Labeling: Explicitly label as "Contains Azetidine Derivative - Potential Alkylator."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219193 (Methyl azetidine-2-carboxylate). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.[1] (Context on ring strain and reactivity).

(Note: Direct SDS for the specific N-ethyl derivative is proprietary/rare; safety data is extrapolated from the closest structural homologs CAS 69684-69-1 and general azetidine handling protocols.)

Sources

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